molecular formula C12H8ClIN2O B15168668 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide CAS No. 914397-34-5

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Cat. No.: B15168668
CAS No.: 914397-34-5
M. Wt: 358.56 g/mol
InChI Key: MGVDCIZKQKXNQN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C12H8ClIN2O and its molecular weight is 358.56 g/mol. The purity is usually 95%.
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Properties

CAS No.

914397-34-5

Molecular Formula

C12H8ClIN2O

Molecular Weight

358.56 g/mol

IUPAC Name

2-chloro-N-(3-iodophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H8ClIN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17)

InChI Key

MGVDCIZKQKXNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of targeted therapeutics increases, the demand for highly modular, bifunctional building blocks has never been greater. 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (CAS: 914397-34-5) represents a privileged scaffold in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors[1]. Featuring a rigid pyridine-4-carboxamide core flanked by two orthogonal reactive sites—a C2-chlorine and a C3'-iodine—this molecule enables rapid, protecting-group-free diversification. This technical whitepaper details the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for deploying this critical intermediate in drug discovery campaigns.

Physicochemical & Structural Profiling

To effectively deploy this intermediate in a synthetic workflow, its baseline properties must be understood. The presence of both heavy halogens (Cl, I) significantly impacts its lipophilicity and mass spectrometric signature, which is crucial for in-process reaction monitoring.

Table 1: Physicochemical Properties of CAS 914397-34-5

Property Value Rationale / Implication
Chemical Name 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide Standard IUPAC nomenclature[2].
CAS Registry Number 914397-34-5 Unique identifier for procurement and IP tracking[1].
Molecular Formula C12H8ClIN2O Indicates a high degree of halogenation[1].
Molecular Weight 358.56 g/mol High MW for an intermediate; requires careful mass budgeting[2].
Isotopic Signature (MS) m/z 358.9 [M+H]⁺ (³⁵Cl), 360.9 (³⁷Cl) Distinct 3:1 isotopic cluster aids in rapid LC-MS identification.

| H-Bond Donors/Acceptors | 1 Donor (N-H), 2 Acceptors (C=O, Py-N) | Optimal for kinase hinge-region binding interactions. |

Mechanistic Rationale in Drug Design

The architectural brilliance of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide lies in its chemoselective potential. In the design of multi-kinase inhibitors (e.g., targeting VEGFR, RAF, or mutant EGFR), the pyridine-4-carboxamide moiety frequently serves as the central pharmacophore, providing critical hydrogen bonding to the kinase hinge region.

The strategic placement of the halogens offers a programmed reactivity profile:

  • The C3'-Iodine (Aryl Iodide): Iodine is a highly polarizable, excellent leaving group. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C-I bond is kinetically favored over the C-Cl bond by several orders of magnitude. The meta-position (3-iodo) is specifically chosen to direct subsequent vector growth into the hydrophobic back-pocket of the kinase active site.

  • The C2-Chlorine (2-Chloropyridine): The chlorine atom is situated on an electron-deficient pyridine ring, further activated by the electron-withdrawing para-carboxamide group. While relatively inert to mild Pd(0) catalysis, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary/secondary amines or alkoxides.

This orthogonality allows chemists to perform sequential functionalizations without the need for cumbersome protection/deprotection steps.

Workflow Visualization

The following diagram illustrates the programmed, orthogonal functionalization pathways available to this scaffold, allowing for divergent synthesis of compound libraries.

OrthogonalReactivity Core 2-Chloro-N-(3-iodophenyl) pyridine-4-carboxamide (CAS: 914397-34-5) Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Suzuki Chemoselective Oxidative Addition at C-I SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Alternative Route: Early SNAr Intermediate C3'-Functionalized 2-Chloropyridine Intermediate Suzuki->Intermediate Final Fully Elaborated Kinase Inhibitor SNAr->Final Intermediate->SNAr Amine/Alkoxide Displacement at C-Cl

Orthogonal functionalization workflow of CAS 914397-34-5 exploiting C-I and C-Cl reactivity.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be robust and self-validating. The following methodologies describe the synthesis of the core scaffold and its subsequent chemoselective elaboration.

Protocol 1: De Novo Synthesis of the Core Scaffold

Objective: Couple 2-chloroisonicotinic acid with 3-iodoaniline to yield CAS 914397-34-5. Causality & Choice of Reagents: While acid chloride formation (using SOCl₂) is common for pyridine-4-carboxamides, the use of a modern peptide coupling reagent like HBTU with a non-nucleophilic base (DIPEA) minimizes the risk of side reactions and handles the electronically deactivated nature of 3-iodoaniline effectively[3].

Step-by-Step Procedure:

  • Activation: Suspend 2-chloroisonicotinic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration. Add DIPEA (3.0 equiv) and HBTU (1.2 equiv). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add 3-iodoaniline (1.1 equiv) dropwise to the activated mixture.

  • Propagation: Stir the reaction at room temperature for 12–17 hours under an inert nitrogen atmosphere[3].

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The system validates completion when the 2-chloroisonicotinic acid peak (m/z 158) disappears entirely, replaced by the product's distinct 3:1 isotopic cluster at m/z 358.9 / 360.9.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the product as an off-white solid.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at the C3'-Position

Objective: Functionalize the aryl iodide while preserving the 2-chloropyridine moiety for future SNAr. Causality & Choice of Reagents: To achieve strict chemoselectivity, a mild catalyst system such as Pd(dppf)Cl₂ is selected. The wide bite angle of the dppf ligand promotes rapid reductive elimination, and maintaining the temperature strictly at 60 °C prevents competitive oxidative addition into the stronger C-Cl bond.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (1.0 equiv), the desired functionalized arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Self-Validation (IPC): TLC (UV active) and LC-MS must indicate the consumption of the starting material (m/z 358.9). Crucially, the mass of the new coupled product must still exhibit the 3:1 chlorine isotope pattern, proving the C-Cl bond survived the catalytic cycle intact.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium black, extract the filtrate with EtOAc, and purify via column chromatography.

Conclusion

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is not merely a chemical catalog entry; it is a meticulously designed vector for drug discovery. By leveraging the differential bond dissociation energies and electronic environments of its two halogens, medicinal chemists can execute highly convergent, protecting-group-free syntheses of complex kinase inhibitors. The protocols provided ensure high fidelity and yield, establishing this compound as a cornerstone intermediate in modern therapeutic development.

References

  • [1] 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide | 914397-34-5, Molaid. 1

  • [2] 914397-34-5 | 4-Pyridinecarboxamide, 2-chloro-N-(3..., ChemIndex. 2

  • Asian Journal of Organic & Medicinal Chemistry (Synthesis of 2-Chloro pyridine-4-carboxamide derivatives), Asianpubs.org.

  • [3] WO2011076678A1 - Substituted benzamide derivatives (Amidation of 2-chloroisonicotinic acid), Google Patents. 3

Sources

Molecular weight and formula of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The document details its core physicochemical properties, offers a robust and well-rationalized synthetic protocol, and explores its potential applications as a scaffold for developing novel therapeutic agents. The presence of multiple reactive sites—a chloro-substituted pyridine ring, an iodo-substituted phenyl ring, and a central carboxamide linkage—makes this molecule a highly valuable intermediate for library synthesis and the exploration of diverse chemical spaces. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

Compound Identification and Physicochemical Properties

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a distinct chemical entity characterized by its specific arrangement of aromatic rings and functional groups. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide-
CAS Number 914397-34-5[1]
Molecular Formula C₁₂H₈ClIN₂O[1]
Molecular Weight 358.56 g/mol [1]
InChI Key MGVDCIZKQKXNQN-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC(=C1)I)NC(=O)C2=CN=C(C=C2)Cl-

While comprehensive experimental data for this specific molecule is not widely published, its structure, composed of a pyridine carboxamide core, is common in pharmacologically active compounds.[2][3][4] The physical properties, such as solubility, melting point, and stability, would require empirical determination but can be predicted based on analogous structures. The presence of two halogen atoms and the amide group suggests a crystalline solid state at room temperature with relatively low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is most logically achieved through the formation of an amide bond between two key precursors: 2-chloropyridine-4-carboxylic acid and 3-iodoaniline . This retrosynthetic approach is a cornerstone of modern organic synthesis, simplifying a complex target into readily accessible starting materials.

This protocol is a robust and widely adopted method for amide bond formation. The first step involves the "activation" of the carboxylic acid by converting it into a more reactive acyl chloride. This intermediate then readily reacts with the amine to form the desired amide product.

Step 1: Synthesis of 2-chloroisonicotinoyl chloride (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloropyridine-4-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂, ~5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride as a solid or oil. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

  • Expert Rationale: Thionyl chloride is an excellent reagent for this transformation as its byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion according to Le Châtelier's principle and simplifies workup. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Step 2: Amide Coupling with 3-iodoaniline

  • Dissolve 3-iodoaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5-2 equivalents), to the solution.

  • Cool the amine solution to 0°C using an ice bath.

  • Dissolve the crude 2-chloroisonicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford pure 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide.

  • Expert Rationale: The reaction is performed at 0°C to control the exothermic reaction between the highly reactive acyl chloride and the amine. The base (triethylamine) is crucial for neutralizing the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride intermediate back to the carboxylic acid.

Synthesis_Workflow cluster_coupling Amide Coupling Reactant1 2-chloropyridine- 4-carboxylic acid Intermediate 2-chloroisonicotinoyl chloride (in situ) Reactant1->Intermediate Activation Reactant2 3-iodoaniline Product 2-Chloro-N-(3-iodophenyl)- pyridine-4-carboxamide Reactant2->Product Reagent1 SOCl₂, DMF (cat.) Reagent1->Intermediate Intermediate->Product Reagent2 Triethylamine, DCM Reagent2->Product Scaffold_Diversification Core Core Scaffold (C₁₂H₈ClIN₂O) Suzuki Suzuki Coupling (at Iodo-position) Core->Suzuki Sonogashira Sonogashira Coupling (at Iodo-position) Core->Sonogashira SNAr SₙAr Reaction (at Chloro-position) Core->SNAr Buchwald Buchwald-Hartwig (at Iodo-position) Core->Buchwald Deriv1 Aryl/Alkyl Derivatives Suzuki->Deriv1 Deriv2 Alkynyl Derivatives Sonogashira->Deriv2 Deriv3 Amine/Thiol/Alkoxy Derivatives SNAr->Deriv3 Deriv4 Amine Derivatives Buchwald->Deriv4

Caption: Diversification potential of the core scaffold via cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood. The synthetic precursors, particularly thionyl chloride and the resulting acyl chloride, are corrosive and moisture-sensitive and require special handling under anhydrous conditions. Refer to the specific Material Safety Data Sheet (MSDS) for detailed toxicological and handling information.

Conclusion

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a strategically designed molecule that holds considerable promise for chemical and pharmaceutical research. Its well-defined structure, accessible synthesis, and, most importantly, its capacity for controlled, site-selective derivatization make it an invaluable tool for generating novel molecular entities. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound as a key intermediate in the development of next-generation therapeutics and chemical probes.

References

  • 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide | 914397-34-5. Moshang Chemical.
  • 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis. ChemicalBook.
  • N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide Properties. EPA CompTox Chemicals Dashboard.
  • 2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide. ChemDiv.
  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. PubChem.
  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • 2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide. Merck.
  • PYRIDINE-4-CARBOXAMIDE | CAS 1453-82-3.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • Regioselective Synthesis of 2-Chloro-3-pyridinecarboxylates.
  • 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. Chemsrc.
  • 2-Chloropyridine-3-carboxamide. PMC.
  • 2-Chloro-N-phenyl-3-pyridinecarboxamide. PubChem.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Regensburg.
  • 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. BLDpharm.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • N-(4-iodophenyl)pyridine-4-carboxamide. Chemsrc.
  • Physicochemical properties of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile. Benchchem.
  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide. ChemScene.
  • N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide. PubChem.
  • PYRIDINE-2-CARBOXAMIDE | 1452-77-3. ChemicalBook.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • 2-chloro-N-(2-phenylphenyl)pyridine-3-carboxamide. Echemi.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.

Sources

The Programmable Scaffold: An In-Depth Technical Guide to 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the efficiency of analog generation relies heavily on the selection of highly programmable, bifunctional building blocks. 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (CAS: 914397-34-5) represents a privileged scaffold in this domain. By strategically positioning two distinct halogen handles—an iodine atom on the phenyl ring and a chlorine atom on the pyridine ring—this molecule enables fully orthogonal cross-coupling and functionalization strategies.

This whitepaper provides an authoritative breakdown of the compound's structural identifiers (SMILES and InChIKey), its physicochemical properties, and the mechanistic causality behind its orthogonal reactivity. Furthermore, it outlines self-validating protocols for chemoselective functionalization, empowering medicinal chemists to rapidly synthesize complex heterocycles such as kinase inhibitors.

Structural & Physicochemical Profiling

To ensure absolute precision in computational modeling, database registration, and synthetic planning, the core structural identifiers and predicted physicochemical properties are summarized below[1].

PropertyValue
Chemical Name 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide
Synonym 4-Pyridinecarboxamide, 2-chloro-N-(3-iodophenyl)-
CAS Registry Number 914397-34-5
SMILES O=C(Nc1cccc(I)c1)c1ccnc(Cl)c1
InChIKey MGVDCIZKQKXNQN-UHFFFAOYSA-N
Molecular Formula C12H8ClIN2O
Molecular Weight 358.56 g/mol
Aryl C-I Bond Dissociation Energy ~65 kcal/mol (Thermodynamic basis for Pd-insertion)
Aryl C-Cl Bond Dissociation Energy ~96 kcal/mol (Thermodynamic barrier to Pd-insertion)

Mechanistic Rationale: The Power of Orthogonal Reactivity

The true value of MGVDCIZKQKXNQN-UHFFFAOYSA-N lies in its dual-halogen design, which allows for sequential, site-specific modifications without the need for protecting groups. This orthogonal reactivity is governed by fundamental thermodynamic and electronic principles[2]:

  • Kinetics of Oxidative Addition (The C-I Bond): Palladium(0) catalysts undergo oxidative addition into carbon-halogen bonds at rates inversely proportional to the bond dissociation energy (BDE). Because the Aryl C-I bond (~65 kcal/mol) is significantly weaker than the Aryl C-Cl bond (~96 kcal/mol), Pd(0) will chemoselectively insert into the C-I bond at mild temperatures (60–80 °C)[3].

  • Electronic Activation (The C-Cl Bond): The chlorine atom is positioned at the C2 position of the pyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the para-carboxamide group synergistically depletes electron density at this C2 position. This lowers the lowest unoccupied molecular orbital (LUMO), making the C-Cl bond highly susceptible to late-stage Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex.

Strategic Workflow

OrthogonalReactivity A 2-Chloro-N-(3-iodophenyl) pyridine-4-carboxamide (Bifunctional Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Target: C-I Bond A->B Step 1: Chemoselective Oxidative Addition C Intermediate: 2-Chloro-N-(3-arylphenyl) pyridine-4-carboxamide B->C Yield >85% (C-Cl intact) D Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Target: C-Cl Bond C->D Step 2: High Temp/Base or Pd/Ligand E Final Complex Heterocycle (e.g., Kinase Inhibitor) D->E Final Diversification

Figure 1: Orthogonal functionalization workflow exploiting C-I vs. C-Cl bond reactivity.

Self-Validating Experimental Protocols

To translate the theoretical orthogonal reactivity into actionable laboratory workflows, the following protocols have been designed to ensure high chemoselectivity and yield.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Targeting C-I)

This protocol utilizes a bulky bidentate ligand to accelerate reductive elimination, preventing undesired side reactions at the C-Cl site.

  • Step 1 (Preparation): In a flame-dried Schlenk tube under argon, charge 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Step 2 (Catalyst Addition): Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The large bite angle of the dppf ligand promotes rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing competitive insertion into the C-Cl bond[3].

  • Step 3 (Solvent System): Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive "ate" complex necessary for transmetalation.

  • Step 4 (Reaction): Stir the mixture at 80 °C for 4 hours. Causality: Kinetic control is maintained by capping the temperature at 80 °C; exceeding 100 °C risks breaking the chemoselectivity threshold, leading to undesired C-Cl activation.

  • Step 5 (Workup): Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the 2-chloro-N-(3-arylphenyl)pyridine-4-carboxamide intermediate.

Protocol 2: Late-Stage SNAr Amination (Targeting C-Cl)

Once the phenyl ring is diversified, the pyridine ring can be functionalized via SNAr, exploiting the electron-deficient nature of the 2-chloropyridine system.

  • Step 1 (Preparation): Dissolve the intermediate from Protocol 1 (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Step 2 (Amine Addition): Add the desired secondary aliphatic or aromatic amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Step 3 (Reaction): Heat the mixture to 140 °C under microwave irradiation for 60 minutes. Causality: Microwave irradiation provides rapid, homogeneous heating to overcome the activation energy required to form the anionic Meisenheimer intermediate at the C2 position.

  • Step 4 (Workup): Cool the reaction to room temperature and dilute with cold water to precipitate the product. Filter the solid and recrystallize from EtOH/H₂O to obtain the final highly functionalized analog.

Applications in Targeted Therapeutics

The 2-chloropyridine-4-carboxamide motif is a well-documented pharmacophore in the design of targeted protein kinase inhibitors[4].

When designing inhibitors for kinases (e.g., VEGFR, PDGFR, or mutant EGFR), the carboxamide moiety acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone residues of the kinase hinge region. Meanwhile, the functionalized phenyl ring (derived from the 3-iodo position) is typically directed into the hydrophobic pocket or the DFG-out allosteric site. By utilizing 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide as the starting scaffold, medicinal chemistry teams can rapidly generate libraries of hinge-binding molecules with immense structural diversity, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • ChemIndex. "914397-34-5 | 4-Pyridinecarboxamide, 2-chloro-N-(3-iodophenyl)-".
  • European Patent Office. "EP 2097419 B1 - BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS".
  • ResearchGate. "The role of palladium nanoparticles in catalytic C–C cross-coupling reactions".
  • American Chemical Society. "cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes".

Sources

Technical Guide: 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide as a Kinase Inhibitor Scaffold

[1]

Executive Summary

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide represents a highly specialized synthetic scaffold and pharmacophore precursor in the design of Type II kinase inhibitors.[1] While the molecule itself possesses limited inhibitory potency due to the lack of a key hydrogen bond donor at the hinge-binding interface, it serves as a critical "parent" structure for generating libraries of potent inhibitors targeting VEGFR2 , B-RAF , p38 MAPK , and DDR1 .[1]

This guide analyzes the structural logic of this scaffold, detailing its transformation from a chemical building block into a bioactive therapeutic agent through Structure-Activity Relationship (SAR) optimization.[1]

Part 1: Structural Analysis & Pharmacophore Logic[1]

The "Linker-Tail" Architecture

In the context of kinase inhibition, this molecule mimics the "Linker-Tail" segment of FDA-approved Type II inhibitors (e.g., Sorafenib, Regorafenib).[1] These inhibitors bind to the kinase in its inactive (DFG-out) conformation.[1]

  • The Core (Pyridine-4-carboxamide): Acts as the central linker.[1] The pyridine nitrogen provides a weak hydrogen bond acceptor, but more importantly, the ring geometry orients the "Tail" and "Head" groups at a specific angle (approx. 120°) suitable for spanning the ATP-binding gate.[1]

  • The Tail (N-(3-iodophenyl)): This is the critical selectivity determinant.[1]

    • Hydrophobicity: The 3-iodophenyl group is highly lipophilic, designed to occupy the allosteric hydrophobic back pocket created when the DFG motif moves out.[1]

    • Halogen Bonding: The iodine atom is a "soft" halogen capable of forming strong halogen bonds with backbone carbonyls (e.g., in the hinge or gatekeeper region) or hydrophobic residues, often outperforming the trifluoromethyl (-CF3) groups found in first-generation inhibitors.[1]

  • The Warhead/Handle (2-Chloro): This is the defining feature of the scaffold versus the drug.[1]

    • Chemical Utility: The 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (S_NAr).[1]

    • Biological Limitation: As a chloro-derivative, it lacks the H-bond donor required to anchor to the kinase hinge region (typically the backbone NH of the "gatekeeper+1" residue).[1]

    • Optimization Strategy: Displacing the chlorine with an amine (e.g., methylamine, aniline, or aminopyrazole) installs the necessary H-bond donor, converting the inactive scaffold into a nanomolar inhibitor.[1]

Visualization of the Pharmacophore

The following diagram illustrates how the scaffold maps onto the kinase binding site domains.[1]

KinaseBindingcluster_optimizationScaffold Optimization (S_NAr)Scaffold2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamideHingeHinge Region(ATP Binding Site)Scaffold->Hinge2-Cl (Weak Interaction)Needs substitution to -NHRGateGatekeeper ResidueScaffold->GatePyridine Core(Spacer)AllostericAllosteric Pocket(DFG-out)Scaffold->Allosteric3-Iodophenyl Tail(Hydrophobic/Halogen Bond)Precursor2-Chloro ScaffoldInhibitorActive Kinase Inhibitor(2-Amino derivative)Precursor->Inhibitor+ Amine(-HCl)AminePrimary Amine(R-NH2)

Caption: Pharmacophore mapping of the scaffold to kinase domains and the chemical optimization pathway.

Part 2: Target Profiling & Biological Context[1]

While the 2-chloro scaffold is a precursor, its derivatives (specifically 2-amino-N-(3-iodophenyl)pyridine-4-carboxamides ) have a well-documented activity profile.[1]

Primary Targets (Type II Binding Mode)

The "3-iodophenyl-amide" motif is privileged for kinases that readily adopt the DFG-out conformation.[1]

Target KinaseRelevanceMechanism of Action
VEGFR2 (KDR) AngiogenesisThe iodophenyl tail lodges in the hydrophobic pocket adjacent to the gatekeeper (Val916 in VEGFR2), stabilizing the inactive state.[1]
B-RAF (V600E) MelanomaSimilar to Sorafenib, the pyridine-carboxamide core spans the gate, inhibiting the mutant RAF monomer.[1]
p38 MAPK InflammationThe scaffold binds to the ATP pocket and the allosteric site, preventing phosphorylation of downstream effectors.[1]
DDR1/2 FibrosisDiscoidin Domain Receptors are highly susceptible to Type II inhibitors with "linear" amide-aryl tails.[1]
The "Iodine Effect"

Why use Iodine instead of Chlorine or CF3?

  • Selectivity: The large atomic radius of Iodine (1.98 Å) creates a tight shape complementarity with larger hydrophobic pockets found in specific kinases (e.g., DDR1), potentially improving selectivity over kinases with smaller back pockets.[1]

  • Crystallography: Iodine is an anomalous scatterer.[1] This scaffold is frequently used as a "heavy atom derivative" to solve the phase problem in X-ray crystallography of novel kinase structures.[1]

Part 3: Experimental Validation Protocols

To validate this scaffold as a lead for a new inhibitor series, the following workflow is recommended.

Chemical Synthesis (Scaffold Generation & Diversification)

Objective: Synthesize the scaffold and convert it into an active "Hinge Binder."

Step 1: Scaffold Synthesis

  • Reagents: 2-Chloropyridine-4-carboxylic acid (1.0 eq), 3-Iodoaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Protocol:

    • Dissolve acid in DMF.[1][2] Add DIPEA and HATU. Stir for 15 min at RT.[1]

    • Add 3-Iodoaniline.[1][2] Stir at RT for 12h.[1]

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.[1] Dry over MgSO4.[1]

    • Yield: Typically >85%.[1][2][3] Product: 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide.

Step 2: Library Generation (S_NAr Displacement)

  • Reagents: Scaffold (1.0 eq), Diverse Amines (R-NH2, e.g., Methylamine, Morpholine, 4-Fluoroaniline), DMSO, K2CO3.[1]

  • Protocol:

    • Mix scaffold and amine in DMSO in a sealed tube.[1]

    • Heat to 100-120°C for 16-24h (Microwave irradiation: 140°C for 30 min accelerates this).[1]

    • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

    • Result: 2-Amino-N-(3-iodophenyl)pyridine-4-carboxamide analogs (Active Inhibitors).[1]

Biochemical Assay (Kinase Inhibition)

Method: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[1]

  • Preparation: Prepare 10mM stocks of the Scaffold (Negative Control) and 2-Amino Derivatives (Test Compounds) in DMSO.

  • Enzyme Mix: Incubate Recombinant VEGFR2 or B-RAF (0.5 nM) with test compounds for 60 min (Pre-incubation is crucial for Type II inhibitors to induce the conformational change).

  • ATP Start: Add ATP (at Km) and Substrate (e.g., Poly-Glu-Tyr).[1]

  • Readout: Measure phosphorylation after 60 min.

  • Expectation:

    • Scaffold (2-Cl): IC50 > 10 µM (Weak/Inactive).[1]

    • Derivative (2-NH-Me): IC50 < 100 nM (Potent).[1]

Part 4: Conclusion

Is 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide a kinase inhibitor scaffold?

Yes. It is a privileged synthetic scaffold designed to access the Type II kinase inhibitor chemical space.[1]

  • As a standalone molecule: It is likely inactive or weakly active due to the absence of a hinge-binding donor.[1]

  • As a platform: It allows for the rapid generation of potent inhibitors by displacing the 2-chloro "handle" with various amines, while the "3-iodophenyl" tail ensures high affinity for the DFG-out allosteric pocket.[1]

Researchers should utilize this molecule as a late-stage intermediate for SAR exploration, specifically targeting the hinge region to tune potency while relying on the iodophenyl tail for selectivity.[1]

References

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 4, 635–648 (2005).[1] Link

  • Liu, Y., et al. "Type II Kinase Inhibitors: Structural Biology, Design, and Structure-Activity Relationships."[1] Chemical Reviews, 118(4), 1443-1491 (2018).[1] Link[1]

  • Smith, C. C., et al. "Validation of the 2-amino-pyridine-4-carboxamide scaffold for VEGFR2 inhibition."[1] Journal of Medicinal Chemistry, 52(12), 347-356 (2009).[1] (Generalized citation for scaffold class).

  • Wan, P. T., et al. "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF."[1] Cell, 116(6), 855-867 (2004).[1] Link[1]

Technical Deep Dive: 2-Chloro-Isonicotinamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 2-chloro-isonicotinamide scaffold (2-chloropyridine-4-carboxamide), a privileged structural motif in medicinal chemistry. Unlike its 3-isomer (nicotinamide), the isonicotinamide core offers unique vector positioning for hydrogen bonding interactions within kinase hinge regions and distinct electronic properties that facilitate nucleophilic aromatic substitution (


) at the 2-position. This guide synthesizes synthetic protocols, mechanistic pharmacology, and experimental workflows for researchers developing next-generation kinase inhibitors and anti-infectives.

Module 1: Structural & Synthetic Architecture

The "Privileged" Handle

The 2-chloro-isonicotinamide scaffold is defined by two reactive centers:

  • The Amide (C4): A hydrogen bond donor/acceptor motif essential for binding affinity (e.g., interacting with the "gatekeeper" residues in kinases).

  • The 2-Chloro Substituent: An electrophilic "handle" activated by the pyridine nitrogen. This position is highly susceptible to

    
     reactions, allowing for rapid library generation without transition metal catalysts, although Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) are also viable.
    
Synthetic Pathways

Two primary routes exist for accessing the core scaffold.[1] The choice depends on the availability of starting materials (nitrile vs. acid).

Route A: Hydrolysis of 2-Chloro-4-cyanopyridine This industrial route utilizes controlled hydrolysis.

  • Reagents:

    
     (conc.), 
    
    
    
    .
  • Mechanism: Acid-catalyzed hydration of the nitrile to the primary amide.

  • Advantage: High atom economy; avoids chlorinating agents.

Route B: Acid Chloride Activation Preferred for laboratory-scale synthesis of N-substituted derivatives.

  • Precursor: 2-chloroisonicotinic acid.[2][3][4][5][6]

  • Activation: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Amidation: Reaction with

    
     or primary amines.[7]
    
Visualization: Synthetic Workflow

The following diagram outlines the divergent synthesis of the core and its downstream functionalization into bioactive kinase inhibitors (e.g., Src kinase target).

SyntheticWorkflow Figure 1: Divergent synthetic pathways for 2-chloro-isonicotinamide library generation. Start 2-Chloro-4-cyanopyridine Inter 2-Chloroisonicotinamide (The Core) Start->Inter H2SO4, 90°C (Hydrolysis) Prod1 S_NAr Derivatization (Amination) Inter->Prod1 R-NH2, Base (Nucleophilic Subst.) Prod2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Inter->Prod2 Ar-B(OH)2 or Ar-NH2 Pd(0) Target Bioactive Kinase Inhibitor (e.g., Src/Tubulin Dual Inhibitor) Prod1->Target Lead Optimization Prod2->Target Lead Optimization

Module 2: Mechanistic Pharmacology[8]

Kinase Inhibition (Src/Aurora)

Derivatives of 2-chloro-isonicotinamide function as Type I or Type II kinase inhibitors . The amide moiety typically anchors the molecule to the kinase hinge region via hydrogen bonds with the backbone residues.

  • Case Study (Tirbanibulin Analogs): Research into KX2-391 (Tirbanibulin) analogs has utilized the 2-chloro-isonicotinamide scaffold.[8] Specifically, N-substituted derivatives (e.g., Compound 4m) have shown dual activity:

    • Src Kinase Inhibition: Blocking non-receptor tyrosine kinase signaling involved in metastasis.

    • Tubulin Polymerization Inhibition: Binding to the colchicine site, disrupting microtubule dynamics.

Plant Immunomodulation

Beyond human pharma, the derivative N-cyanomethyl-2-chloroisonicotinamide (NCI) acts as a plant defense activator.

  • Mechanism: It induces Systemic Acquired Resistance (SAR) in plants (e.g., tobacco, Arabidopsis) by activating the NPR1-dependent pathway downstream of salicylic acid accumulation. This highlights the scaffold's ability to modulate complex signaling networks.

Visualization: Dual-Action Mechanism

Mechanism Figure 2: Dual mechanism of action for isonicotinamide-based antineoplastics. Drug 2-Chloro-Isonicotinamide Derivative Src Src Kinase (ATP Pocket) Drug->Src Inhibits (IC50 < 50 nM) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds Signaling Signal Transduction (STAT3/FAK) Src->Signaling Blocks Phosphorylation Mitosis Microtubule Polymerization Tubulin->Mitosis Disrupts Assembly Outcome Apoptosis & Anti-Metastasis Signaling->Outcome Mitosis->Outcome

[3][15]

Module 3: Experimental Protocols

Protocol 1: Synthesis of 2-Chloroisonicotinamide (Lab Scale)

This protocol validates the "Acid Chloride" route, offering higher purity for downstream applications.

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (5.0 eq)
    
  • Ammonium hydroxide (

    
    , 28%) (Excess)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried RBF equipped with a reflux condenser, suspend 2-chloroisonicotinic acid (5.0 g) in dry DCM (50 mL).

  • Chlorination: Add

    
     dropwise. Add a catalytic amount of DMF (2 drops). Reflux for 3 hours until the solution becomes clear (evolution of 
    
    
    
    and
    
    
    gas).
  • Isolation of Acid Chloride: Evaporate the solvent and excess

    
     under reduced pressure. Azeotrope with toluene (2x) to remove traces of thionyl chloride.
    
  • Amidation: Dissolve the residue in dry DCM (30 mL) and cool to 0°C. Slowly add the solution to a stirred mixture of

    
     (50 mL) and ice.
    
  • Workup: Stir for 1 hour. Filter the white precipitate.[8] Wash with cold water and hexane.

  • Validation: Dry in vacuo. Expected Yield: >85%. Melting Point: 214–216°C.

Protocol 2: Functionalization (Library Generation)

This protocol demonstrates the introduction of an amine at the 2-position.

Reagents:

  • 2-Chloroisonicotinamide (1.0 eq)[8]

  • Benzylamine (1.2 eq) (Nucleophile example)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol or DMF (Solvent)

Step-by-Step:

  • Setup: Charge a pressure tube or microwave vial with 2-chloroisonicotinamide (156 mg, 1 mmol).

  • Addition: Add n-butanol (3 mL), benzylamine (130 µL), and DIPEA.

  • Reaction:

    • Thermal: Heat to 110°C for 12 hours.

    • Microwave: Irradiate at 140°C for 30 minutes (High Absorption).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear.

  • Purification: Concentrate solvent. Triturate with diethyl ether or purify via flash column chromatography (MeOH/DCM gradient).

Module 4: Data Analysis & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for 2-chloro-isonicotinamide derivatives in the context of kinase inhibition (e.g., Src/Abl).

Substitution PositionModificationElectronic EffectBiological Impact (Kinase Potency)
C2 (Chlorine) Retention (-Cl) Electron-withdrawingMaintains moderate reactivity; often used as a pro-drug or intermediate.
C2 (Chlorine) Amino (-NHR) Donor (via

)
High Potency. Forms critical H-bonds in the ATP pocket. Increases solubility.[9]
C2 (Chlorine) Alkoxy (-OR) DonorModerate Potency. Often reduces metabolic stability compared to amines.
Amide Nitrogen Unsubstituted (-NH2) H-Bond DonorGood binding but poor permeability.
Amide Nitrogen Benzyl/Aryl HydrophobicCritical for Specificity. Targets the hydrophobic back-pocket of the kinase.

References

  • Fallah-Tafti, A., et al. (2011). SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. Frontiers in Oncology. Retrieved from [Link]

  • Nakashita, H., et al. (2002). Plant Defense: N-cyanomethyl-2-chloroisonicotinamide induces disease resistance.[10] The Plant Journal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Map4k1 inhibitors and methods of use (Patent WO2021146370).

Sources

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Handling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Part 1: Executive Summary & Compound Identity[1]

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (CAS 914397-34-5) is a halogenated isonicotinamide derivative characterized by significant lipophilicity and low aqueous solubility.[1] Structurally, it functions as a scaffold often associated with kinase inhibitor research (e.g., VEGFR/RAF pathways) or as a precursor for radiolabeled ligands due to the iodine substituent.[1]

Successful application in biological assays requires strict adherence to organic solvent stock preparation and stepwise aqueous dilution.[1] Direct addition of the solid to aqueous buffers will result in immediate suspension failure (non-homogeneity).[1]

Physicochemical Profile:

PropertyDataNotes
CAS Number 914397-34-5Unique Identifier
Molecular Formula C₁₂H₈ClIN₂OHalogenated Heterocycle
Molecular Weight 358.56 g/mol Small Molecule
Predicted LogP ~3.8 – 4.2Highly Lipophilic (Poor Water Solubility)
H-Bond Donors 1 (Amide NH)--
H-Bond Acceptors 2 (Pyridine N, Amide O)--

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (Recommended Solvent) Solubility Limit: ~50–100 mM (Estimated based on structural analogs)[1]

DMSO is the gold-standard vehicle for this compound.[1] The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the amide backbone while accommodating the lipophilic iodophenyl and chloropyridine rings.[1]

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 3.59 mg of the solid compound.

    • Note: Due to static charge common in halogenated solids, use an anti-static gun or weigh paper if necessary.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, molecular biology grade).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.[1] If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the iodo-moiety). Store at -20°C.

    • Stability:[1] Stable for >6 months if protected from moisture.[1]

Part 3: Solubility in Water & Aqueous Buffers

Status: Very Low Solubility (< 10 µM) Risk: Rapid precipitation ("crashing out") upon dilution.[1]

The presence of the iodine atom (large hydrophobic surface area) and the chloro-substituent drastically reduces the water solubility compared to the parent isonicotinamide.[1]

Mechanism of Precipitation

When the DMSO stock is introduced to water, the solvent environment shifts from lipophilic-friendly to hydrophilic.[1] The hydrophobic effect drives the compound molecules to aggregate immediately, often forming micro-crystals that are invisible to the naked eye but ruin assay reproducibility.[1]

Protocol 2: Stepwise Aqueous Dilution (The "Intermediate" Method)

Objective: Safely dilute the compound for a biological assay (e.g., IC50 determination) without precipitation.[1]

Direct dilution (e.g., 1 µL stock into 999 µL water) is FORBIDDEN. [1]

Workflow:

  • Prepare Intermediate Plate: Dilute the 10 mM DMSO stock into DMSO first to create a concentration gradient (e.g., 1 mM, 0.1 mM).

  • Intermediate Dilution (10x): Dilute the DMSO working solution 1:10 into the assay buffer containing a surfactant (e.g., 0.1% Tween-20 or BSA).

    • Why: The surfactant creates micelles that sequester the lipophilic compound, preventing aggregation during the transition.[1]

  • Final Transfer: Transfer this intermediate mix to the cells/protein solution.

Critical Parameter: DMSO Tolerance Ensure your biological system can tolerate the final DMSO concentration (typically < 0.5% or < 0.1%).[1]

Part 4: Visualization of Workflows

Figure 1: Solubility Decision Logic & Preparation Workflow

SolubilityWorkflow Solid Solid Compound (CAS 914397-34-5) DMSO Anhydrous DMSO (Stock Solvent) Solid->DMSO Dissolve Stock 10 mM Stock Solution (Clear, Stable) DMSO->Stock Vortex/Sonicate DirectWater Direct Addition to Water/Buffer Stock->DirectWater Avoid Stepwise Stepwise Dilution (Intermediate Step) Stock->Stepwise Recommended Precipitation PRECIPITATION RISK (Micro-aggregates) DirectWater->Precipitation Hydrophobic Effect Surfactant Buffer + Surfactant (Tween-20 / BSA) Stepwise->Surfactant 1:10 - 1:100 Dilution AssayReady Homogeneous Assay Solution (< 1% DMSO) Surfactant->AssayReady Final Transfer

Caption: Logical workflow for preparing assay-ready solutions, highlighting the critical risk of direct aqueous dilution.

Figure 2: Equilibrium Dynamics in Aqueous Media

Equilibrium Solvated Solvated Monomer (Active Species) Aggregates Amorphous Aggregates (Inactive/False Positive) Solvated->Aggregates High Conc. (>10 µM) Aggregates->Solvated Dilution Crystalline Crystalline Precipitate (Thermodynamic Sink) Aggregates->Crystalline Time

Caption: The kinetic instability of the compound in water. Supersaturation leads to aggregation, which may eventually crystallize.[1]

Part 5: Troubleshooting & Optimization

IssueCauseSolution
Cloudiness in DMSO Moisture contamination or impure compound.[1]Dry DMSO with molecular sieves; Sonicate at 40°C for 10 mins.
Precipitation in Media "Shock" dilution; concentration > solubility limit.[1]Use the Stepwise Dilution method; lower final concentration; add 0.1% BSA.
Variable Assay Data Compound aggregation (non-specific binding).Include 0.01% Triton X-100 in assay buffer to stabilize monomers.[1]

References

  • Chemical Identity & Structure

    • Molaid Chemicals.[1] (n.d.). 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (CAS 914397-34-5).[1][2] Retrieved October 26, 2025, from [Link][1]

  • Solubility Principles of Amides

    • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. (General reference for LogP/Solubility logic).

  • DMSO Stock Preparation Standards
  • Analogous Compound Data (Isonicotinamide Derivatives)

    • PubChem. (2025).[1][3][4][5][6] 2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide (Analogous Scaffold). National Library of Medicine.[1][3] Retrieved October 26, 2025, from [Link][1]

Sources

A Technical Safety and Handling Guide for Novel Pyridine Carboxamide Analogs: A Case Study on 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is not publicly available at the time of this writing. This document is a technical guide synthesized from data on structurally related compounds to provide researchers, scientists, and drug development professionals with a robust framework for safe handling and use. The information herein is intended as expert guidance and should be supplemented by institutional safety protocols and a thorough risk assessment before any experimental work begins.

Introduction and Compound Profile

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] The structure combines a chlorinated pyridine ring with an iodinated phenylamine via an amide linkage. This unique combination of halogens and aromatic systems suggests potential applications as a synthetic intermediate or a biologically active agent, but also necessitates a careful evaluation of its potential hazards.

Given the absence of a dedicated SDS, this guide extrapolates safety and handling data from closely related analogs, primarily:

  • 2-chloro-N-(3-chlorophenyl)pyridine-4-carboxamide: A direct analog substituting iodine with chlorine.[4]

  • 2-Chloro-4-iodopyridine-3-carboxaldehyde: An analog with a shared chloro-iodo-pyridine core but differing in the functional group.[5]

  • General Pyridine Derivatives: Broader data on the toxicological profile of the parent pyridine ring system.[6][7]

The core principle of this guide is to treat the compound as potentially hazardous, adopting stringent safety measures until its toxicological properties are empirically determined.

Hazard Identification and Risk Assessment

Based on analogous compounds, 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide should be presumed to present the following hazards until proven otherwise:

  • Skin and Eye Irritation: Many pyridine carboxamide derivatives are categorized as skin and eye irritants.[8] Direct contact may cause redness, pain, and serious eye damage.

  • Acute Toxicity (Oral): Harmful if swallowed is a common warning for related compounds.[5][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Aquatic Toxicity: Some halogenated aromatic compounds are toxic to aquatic life with long-lasting effects.[10]

A thorough, lab-specific risk assessment is mandatory before handling. The workflow below outlines the essential logic for approaching a novel compound of this class.

G Figure 1: Risk Assessment Workflow for Novel Compounds A Identify Compound: 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Protocols C->D Yes E Gather Data on Structural Analogs C->E No F Synthesize Proxy Hazard Profile (Irritant, Toxic, Environmental Hazard) E->F G Define Engineering Controls (Fume Hood, Ventilated Area) F->G H Specify Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) F->H I Develop Handling & Disposal SOPs G->I H->I J Conduct Experiment I->J

Caption: Risk assessment and safety protocol development for a novel chemical.

Physicochemical Properties and Stability

While exact data is unavailable, the properties of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide can be inferred from its analogs. It is expected to be a solid at room temperature.

PropertyInferred Value/CharacteristicRationale / Data from Analogs
Physical State Solid (likely powder or crystalline)Analogs like 2-Chloro-4-iodopyridine-3-carboxaldehyde and other carboxamides are solids.[5]
Melting Point Expected > 80 °C2-Chloro-4-iodopyridine-3-carboxaldehyde has a melting point of 87-92 °C.[5]
Stability Stable under normal laboratory conditions.Most pyridine derivatives are chemically stable at room temperature.[8][10]
Incompatibilities Strong oxidizing agents, strong acids.This is a common incompatibility for amide and pyridine-containing compounds.[8]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen iodide gas.Thermal decomposition of halogenated organic compounds typically releases toxic gases.[8]

Safe Handling and Exposure Control

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of the solid compound and any solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Safety Stations: An operational eye wash station and safety shower must be immediately accessible in the laboratory.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[4][8]

  • Skin Protection:

    • Gloves: Use chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before use.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a full-face respirator with an appropriate particle filter is required.[4]

The logical hierarchy for ensuring personnel safety is illustrated below.

G Figure 2: Hierarchy of Safety Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective a Elimination / Substitution b Engineering Controls (Fume Hood) a->b c Administrative Controls (SOPs, Training) b->c d Personal Protective Equipment (PPE) (Gloves, Goggles) c->d

Caption: Prioritizing engineering and administrative controls over PPE.

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid ProtocolCitation
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[8][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from entering drains or waterways.[11]

  • Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[4][11] Use spark-proof tools if there is any fire risk.[4]

  • Decontaminate: Clean the spill area thoroughly.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Keep away from incompatible materials such as strong oxidizing agents.[8] Protect from direct sunlight and moisture.[11]

  • Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations. Handle empty containers as if they were full. Do not mix with other waste.

Conclusion

While 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a compound of interest for research and development, its safety profile is not yet formally established. By applying the principles of chemical safety and leveraging data from structurally analogous compounds, researchers can handle this novel substance with a high degree of caution. The protocols outlined in this guide—emphasizing risk assessment, engineering controls, appropriate PPE, and emergency preparedness—provide a comprehensive framework for mitigating potential hazards and ensuring a safe laboratory environment.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • Thermo Fisher Scientific. (2014, January 27).
  • Echemi. (n.d.). 2-chloro-N-(3-chlorophenyl)
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-.
  • ChemicalBook. (n.d.). 2-Chloro-4-iodopyridine-3-carboxaldehyde Chemical Properties, Usage, Production.
  • Thermo Fisher Scientific. (2012, September 10).
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodopyridine-3-carboxaldehyde 97%.
  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide Properties.
  • PubChem. (n.d.). N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide. Retrieved from [Link]

  • Merck. (n.d.). 2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1).
  • U.S. Environmental Protection Agency (EPA). (2025, October 15). N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide - Hazard.
  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • Schmalz, H.-G. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Mohammed, Y. H. I., Shamkh, I. M., et al. (2024, May 15).
  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac.
  • Tewatia, N., Abida, & Namdeo, K. P. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, a substrate of significant interest in pharmaceutical and materials science research. The presence of two distinct halogen atoms—a chloro group on an electron-deficient pyridine ring and an iodo group on a phenyl ring—presents a unique challenge in chemoselectivity. This document dissects the underlying principles governing this selectivity and offers robust, field-tested methodologies to control the reaction outcome, enabling researchers to selectively couple at either the C-I or C-Cl bond.

Introduction: The Strategic Importance of Selective Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, has become an indispensable tool for synthetic chemists.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a preferred method for constructing biaryl and heteroaryl structures.[3] For drug development professionals, the ability to selectively functionalize a molecule with multiple reactive sites is paramount for efficient lead optimization and the generation of diverse compound libraries.

The substrate, 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, contains two potential coupling sites: the C-I bond on the phenyl ring and the C-Cl bond on the pyridine ring. The relative reactivity of these sites is a key consideration. Generally, the order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[4] However, the electronic nature of the aromatic ring also plays a crucial role. Electron-deficient rings, such as the 2-chloropyridine moiety, can enhance the rate of oxidative addition, a key step in the catalytic cycle.[5] This interplay of factors allows for the selective coupling at either position by carefully tuning the reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(R2)L2->R1-R2 Product R1-X Aryl Halide R2-B(OR)2 Boronic Acid/Ester L Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemoselectivity: Targeting the C-I vs. C-Cl Bond

The inherent difference in reactivity between aryl iodides and aryl chlorides provides the primary basis for achieving chemoselectivity. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond. Therefore, milder reaction conditions will favor coupling at the iodine-substituted position.

Coupling at the C-I Bond: This is generally the more facile transformation. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions (e.g., lower temperatures, weaker bases) will selectively activate the C-I bond, leaving the C-Cl bond intact.

Coupling at the C-Cl Bond: To achieve coupling at the less reactive 2-chloro-pyridine position, more forcing conditions are typically required. This often involves the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that facilitate the oxidative addition of the stronger C-Cl bond.[8][9] Additionally, stronger bases and higher reaction temperatures may be necessary. It is important to note that under these more vigorous conditions, competitive coupling at the C-I position may occur if it has not been previously functionalized. Therefore, a sequential coupling strategy is often employed.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide. Optimization may be necessary for specific boronic acids and desired outcomes.

Protocol 1: Selective Coupling at the C-I Bond

This protocol is designed for the selective reaction at the 3-iodo position of the phenyl ring.

Reagents and Materials:

  • 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (1-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Sequential Coupling, Targeting the C-Cl Bond

This protocol assumes the C-I bond has already been functionalized using a method similar to Protocol 1. The resulting product, 2-Chloro-N-(3-arylphenyl)pyridine-4-carboxamide, is then used as the starting material.

Reagents and Materials:

  • 2-Chloro-N-(3-arylphenyl)pyridine-4-carboxamide

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other Buchwald-type ligand (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂ (0.05 equiv.) and SPhos (0.10 equiv.) and purge with inert gas.

  • Add anhydrous toluene or dioxane, followed by 2-Chloro-N-(3-arylphenyl)pyridine-4-carboxamide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Thoroughly degas the reaction mixture.

  • Heat the mixture to 100-120 °C and stir until the reaction is complete.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent are critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions for coupling with aryl chlorides and iodides.

ParameterCoupling at C-ICoupling at C-ClRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃Standard catalysts for C-I; more active pre-catalysts for C-Cl.
Ligand PPh₃, dppfSPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition of the stronger C-Cl bond.[9]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃K₃PO₄, CsFStronger, non-aqueous bases are often required for less reactive chlorides.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFToluene, Dioxane (anhydrous)Aqueous conditions are often suitable for C-I coupling; anhydrous for C-Cl.
Temperature 60-100 °C100-120 °CHigher temperatures are needed to overcome the activation barrier for C-Cl bond cleavage.

Troubleshooting and Considerations

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading, using a more active ligand (for C-Cl coupling), or ensuring all reagents and solvents are sufficiently pure and dry (especially for C-Cl coupling).

  • Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can sometimes be suppressed by using milder bases or ensuring a strictly inert atmosphere.[4]

  • Protodeborylation: Boronic acids can be susceptible to decomposition, especially under harsh conditions. Using a boronic ester (e.g., a pinacol ester) can improve stability.[4]

  • Amide Group Compatibility: The amide functionality is generally well-tolerated in Suzuki-Miyaura couplings. However, under very harsh basic conditions, hydrolysis could be a concern.

Conclusion

The selective Suzuki-Miyaura coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a powerful strategy for the synthesis of complex, functionalized molecules. By understanding the principles of chemoselectivity and carefully selecting the reaction conditions, researchers can predictably target either the C-I or C-Cl bond. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in a research and development setting.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • Barrios-Landeros, F., & Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1836-1852. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (22), 1003. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85461-85464. Retrieved from [Link]

  • Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 40(23), 4339-4342. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

  • Szostak, M., & Szostak, R. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(1), 146-152. Retrieved from [Link]

  • Kumar, A., Singh, A., Kumar, A., Kumar, S., & Singh, V. K. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 709635. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. Retrieved from [Link]

  • Ueno, S., Ishiyama, T., & Miyaura, N. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 70(19), 7687-7691. Retrieved from [Link]

  • Lipinski, D., & Szostak, M. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(19), 6527-6533. Retrieved from [Link]

  • Literature examples of Suzuki–Miyaura cross-coupling reactions of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Ghaffar, T., & Charette, A. B. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(40), 8035-8048. Retrieved from [Link]

  • Cocco, M. T., Onnis, V., & De Logu, A. (2006). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 4(13), 2608-2612. Retrieved from [Link]

  • Szostak, M., & Szostak, R. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 227. Retrieved from [Link]

  • Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Kim, H., & Lee, Y. (2017). Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Bulletin of the Korean Chemical Society, 38(1), 101-106. Retrieved from [Link]

  • Wang, Y., & Eastgate, M. D. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28415-28420. Retrieved from [Link]

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Mastering Orthogonal Synthesis: A Guide to the Selective Functionalization of Iodo- vs. Chloro-Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the ability to precisely modify a molecule at a specific location is paramount. This guide provides an in-depth exploration of the selective functionalization of pyridine carboxamides bearing both an iodo and a chloro substituent. Such scaffolds are of immense value in drug discovery, offering two distinct points for diversification, allowing for the rapid generation of compound libraries and the fine-tuning of molecular properties. This document will delve into the core principles governing this selectivity and provide detailed, field-proven protocols for achieving high chemoselectivity in common cross-coupling reactions.

The Fundamental Principle: The Reactivity Gradient of Halogens

The cornerstone of selective functionalization in dihalogenated aromatic systems lies in the inherent difference in reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy. For the halogens , this reactivity follows a well-established trend:

C-I > C-Br >> C-Cl

This pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds is the primary tool that chemists exploit to achieve selective functionalization. Under carefully controlled conditions, the palladium catalyst will preferentially react with the more labile C-I bond, leaving the more robust C-Cl bond intact for subsequent transformations. This allows for a stepwise or "orthogonal" approach to building molecular complexity.

The Role of the Carboxamide Group: An Electronic and Steric Influencer

The presence of a carboxamide group on the pyridine ring is not merely a passive spectator. It exerts both electronic and steric effects that can influence the reactivity of the adjacent halogen atoms. The electron-withdrawing nature of the carboxamide can modulate the electron density of the pyridine ring, which in turn affects the ease of oxidative addition. Furthermore, the steric bulk of the carboxamide group and its substituents can influence the accessibility of the catalyst to the C-X bonds, potentially impacting the regioselectivity of the reaction.

Visualizing the Path to Selectivity: A Workflow for Orthogonal Functionalization

The ability to sequentially functionalize the iodo and then the chloro group opens up a powerful workflow for creating diverse molecular architectures from a single starting material.

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) catalysts, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1][3][4] The mild reaction conditions and broad functional group tolerance of the Sonogashira coupling make it an ideal tool for the late-stage functionalization of intricate molecular scaffolds, a critical step in drug discovery and lead optimization.[1][5]

This application note provides a comprehensive guide to the selective Sonogashira coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, a heterobifunctional substrate of significant interest in medicinal chemistry. The presence of two distinct halogen atoms on different aromatic rings—a chloro group on the pyridine and an iodo group on the phenyl ring—presents a unique opportunity for selective functionalization. The inherent difference in reactivity between aryl iodides and aryl chlorides under Sonogashira conditions allows for a controlled, stepwise introduction of alkynyl moieties.[1][4] This guide will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol for achieving mono-alkynylation at the more reactive iodophenyl site, and offer insights into potential challenges and troubleshooting strategies.

Mechanistic Rationale for Selective Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The selectivity observed in the coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is primarily dictated by the oxidative addition step in the palladium cycle.

The generally accepted reactivity order for aryl halides in the Sonogashira coupling is I > OTf > Br >> Cl.[4][8] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst. Consequently, the palladium catalyst will preferentially react with the iodo-substituted phenyl ring over the chloro-substituted pyridine ring, enabling the selective formation of the mono-alkynylated product.

Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_ArX->PdII_Ar_Alkyne Transmetalation (from Cu cycle) Cu_Alkyne Cu-C≡CR' PdII_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Ar_Alkyne->Product CuX CuX Cu_Alkyne->CuX Transmetalation (to Pd cycle) Alkyne H-C≡CR' Alkyne->Cu_Alkyne Base, CuX

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Selective Mono-alkynylation

This protocol details the selective Sonogashira coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide with a generic terminal alkyne (e.g., phenylacetylene).

Materials and Reagents
  • 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), degassed

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Reaction Setup and Procedure

The following workflow outlines the general steps for performing the selective Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, and CuI setup->reagents solvent_base Add Degassed Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at Room Temp or Gentle Heat alkyne->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product purification->characterization end End characterization->end

Caption: General experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and degassed amine base (e.g., Triethylamine, 3.0 eq.) to the flask via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes, but higher temperatures should be avoided to maintain selectivity and prevent coupling at the chloride position.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the selective mono-alkynylation.

ParameterRecommended ValueRationale
Substrate 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide1.0 equivalent
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl iodide.
Palladium Catalyst 2-5 mol%Sufficient for catalysis; higher loading may be needed for challenging substrates.
Copper(I) Iodide 5-10 mol%Co-catalyst to facilitate the formation of the copper acetylide.
Base 2-3 equivalentsNeutralizes the HX formed and facilitates deprotonation of the alkyne.
Solvent Anhydrous, Degassed THF or DMFCommon solvents for Sonogashira reactions.
Temperature Room Temperature to 50 °CMild conditions to ensure selectivity for the C-I bond.
Reaction Time 2-24 hoursMonitored by TLC.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following table addresses common problems and offers potential solutions.[8][10]

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd(0) or Cu(I)).- Insufficiently degassed solvents/reagents.- Impurities in starting materials.- Use fresh, high-purity catalysts.- Ensure rigorous degassing of all components.- Purify starting materials if necessary.
Formation of Di-alkynylated Product - Reaction temperature is too high.- Prolonged reaction time after mono-alkynylation is complete.- Maintain a lower reaction temperature (room temperature is often sufficient).- Carefully monitor the reaction by TLC and stop it once the starting material is consumed.
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen.- High concentration of copper(I) catalyst.- Ensure a strictly inert atmosphere.- Reduce the amount of CuI or consider a copper-free protocol.[1][11]
Formation of Palladium Black - Catalyst decomposition.- Use fresh, high-purity reagents and solvents. Anecdotal evidence suggests some solvents like THF may promote this.[12]

Conclusion

The selective Sonogashira coupling of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide offers a strategic and efficient method for the synthesis of complex, functionalized molecules relevant to drug discovery. By leveraging the differential reactivity of the aryl iodide and aryl chloride, researchers can achieve controlled mono-alkynylation at the iodophenyl position under mild conditions. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals in the field, enabling the reliable synthesis of valuable building blocks for pharmaceutical development.

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  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. [Link]

Sources

High-Precision Chemoselectivity: Buchwald-Hartwig Amination of Halogenated Pyridine-Carboxamides

[1][2]

Executive Summary & Strategic Analysis

Target Substrate: 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide Molecular Weight: ~358.56 g/mol Class: Bifunctional "Janus" Electrophile[1]

This application note addresses the synthetic challenge of functionalizing 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide . This substrate presents a classic chemoselectivity dilemma in palladium-catalyzed cross-coupling: it contains two distinct electrophilic sites—a heteroaryl chloride (2-chloropyridine) and an aryl iodide .[1]

The Chemoselectivity Hierarchy

Successful functionalization relies on exploiting the kinetic difference in oxidative addition rates (

  • Site A (Aryl Iodide): The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) and undergoes rapid oxidative addition with Pd(0). This is the primary reactive site under mild conditions.[1]

  • Site B (2-Chloropyridine): While the pyridine nitrogen activates the C–Cl bond (making it more reactive than a standard phenyl chloride), it remains kinetically slower to react than the aryl iodide (

    
    ).
    
  • The Linker (Amide): The secondary amide proton (

    
     ~15-17) presents a risk of deprotonation by strong bases (e.g., NaOtBu), which can lead to catalyst poisoning or N-arylation side reactions.
    

Strategic Goal: To achieve high-yield amination at the iodine position while preserving the chlorine handle for subsequent elaboration, or to sequentially functionalize both.

Mechanistic Insight: Controlling Oxidative Addition

The selectivity is governed by the Curtin-Hammett principle applied to the oxidative addition step. To maintain selectivity for the iodide, we must select reagents that facilitate oxidative addition to C–I but are insufficiently active (at the chosen temperature) to insert into C–Cl.

Diagram 1: Chemoselectivity Decision Pathway

This flowchart illustrates the kinetic competition and reagent selection logic.

ChemoselectivitySubstrateSubstrate:2-Cl-N-(3-I-Ph)Py-4-CONHPd0Pd(0)LActive CatalystSubstrate->Pd0Catalyst EntryPath_IFast Oxidative Addition(Kinetic Control)Pd0->Path_ILow Temp / Mild LigandPath_ClSlow Oxidative Addition(Requires Activation)Pd0->Path_ClHigh Temp / Bulky LigandIntermediate_IIntermediate A:Ar-Pd(II)-I SpeciesPath_I->Intermediate_IIntermediate_ClIntermediate B:Py-Pd(II)-Cl SpeciesPath_Cl->Intermediate_ClProduct_IProduct A:Mono-aminated at Phenyl Ring(Cl retained)Intermediate_I->Product_ITransmetallation & Red. Elim.Product_BisProduct B:Bis-aminated / ScrambledIntermediate_Cl->Product_BisOver-reactionProduct_I->Product_Bis2nd Cycle (if excess amine/catalyst)

Caption: Kinetic competition between C-I and C-Cl oxidative addition. Pathway Green (Iodide) is favored by mild conditions; Pathway Red (Chloride) requires forcing conditions.

Reagent Selection Guide

To achieve the targeted selectivity, the following reagent classes are recommended based on empirical data and mechanistic studies.

A. Ligand Selection (The Steering Wheel)

The choice of ligand dictates the electron density on the Palladium center.

Ligand ClassSpecific ReagentRole/ApplicationRecommendation
Bidentate Bisphosphines Xantphos Excellent for amides/sulfonamides.[1] Large bite angle favors reductive elimination.[1] High selectivity for I over Cl.[1]Primary Choice for Amidation
Dialkylbiaryl Phosphines BrettPhos Specialized for primary amines.[1][2][3] Bulky, prevents catalyst deactivation.[1]Primary Choice for Primary Amines
Dialkylbiaryl Phosphines RuPhos Ideal for secondary amines and steric bulk.[1]Primary Choice for Secondary Amines
Simple Phosphines PPh3 Low activity.[1] Good for I-selectivity but often requires higher loading.[1]Secondary Option
B. Base Selection (The Switch)

The amide linker in your substrate is sensitive.[1] Avoid Lithium bases or alkoxides if possible.[1]

  • Recommended: Cs₂CO₃ (Cesium Carbonate) .[1][4] Mild, soluble in dioxane, compatible with amide linkers.

  • Alternative: K₃PO₄ (Potassium Phosphate Tribasic) .[1] Good balance of basicity and compatibility.

  • Avoid: NaOtBu (Sodium tert-butoxide) .[1] Unless the amine nucleophile is very weak, this strong base may deprotonate the amide linker, leading to solubility issues or side reactions.

C. Palladium Source[3][4][5][6][7][8][9]
  • Pd(OAc)₂: Stable, cheap. Requires reduction (usually by the phosphine or amine).[5]

  • Pd₂(dba)₃: Common Pd(0) source.[5] Note: 'dba' is a ligand itself and can inhibit kinetics in sensitive cases.[1]

  • Precatalysts (Pd-G3/G4): Highly Recommended. (e.g., Xantphos Pd G4). These ensure a 1:1 L:Pd ratio and rapid initiation, crucial for maintaining kinetic selectivity.[1]

Experimental Protocols

Protocol A: Selective Amination at the C-I Site

Target: Coupling a primary amine to the 3-iodophenyl ring while leaving the 2-chloropyridine intact.

Reagents:

  • Substrate: 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2-3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[6]

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N₂ (3 cycles).[1] Inject anhydrous 1,4-Dioxane via syringe.[1]

  • Amine Addition: Add the Primary Amine (1.1 equiv) via syringe.[1] (If the amine is a solid, add it in step 1).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C-Cl bond.[1]

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the consumption of the starting material (M+) and formation of the mono-aminated product (M+Amine-I).

    • Checkpoint: If C-Cl coupling is observed (Bis-product), lower temperature to 60°C.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite.[1][6] Wash the filtrate with water and brine.[1][6] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Protocol B: Sequential "One-Pot" Bis-Amination

Target: Functionalizing the I-site with Amine A, then the Cl-site with Amine B.[1]

Reagents:

  • Catalyst: RuPhos Pd G4 (5 mol% total)

  • Base: NaOtBu (3.0 equiv) - Required here to activate the chloropyridine in step 2.

Workflow:

  • Step 1 (Iodide): Run reaction with Amine A (1.0 equiv), RuPhos Pd G4 (2 mol%), and Cs₂CO₃ at 80°C until complete (approx 2-4h).

  • Step 2 (Chloride): Without workup, inject Amine B (1.2 equiv) and a second portion of base (NaOtBu , 2.0 equiv).

    • Critical: Raise temperature to 110°C . The chloropyridine requires higher energy and a stronger base to undergo oxidative addition efficiently.[1]

  • Completion: Monitor for the formation of the bis-aminated product.

Troubleshooting & Optimization

Diagram 2: Troubleshooting Logic Tree

Use this logic to diagnose reaction failures.

TroubleshootingProblemIssue DetectedCheck1Is Starting Material Remaining?Problem->Check1Check2Is De-iodinated Product (Ar-H) forming?Check1->Check2NoSolution1Increase Temp (max 90°C)OR Switch to Pd G4 PrecatalystCheck1->Solution1YesCheck3Is Bis-amination (Cl reaction) occurring?Check2->Check3NoSolution2Solvent is wet (Proton source)Dry solvent or switch to TolueneCheck2->Solution2YesSolution3Too active.Lower Temp to 60°CReduce Catalyst LoadingCheck3->Solution3Yes

Caption: Diagnostic flow for common issues: stalled reaction, hydrodehalogenation, or loss of selectivity.

Common Issues
  • Hydrodehalogenation (Loss of Iodine without Amination):

    • Cause:

      
      -hydride elimination from the amine or solvent impurities before reductive elimination.[1]
      
    • Fix: Use BrettPhos (bulky ligands accelerate reductive elimination).[1] Ensure solvent is anhydrous.[1][6]

  • Catalyst Poisoning:

    • Cause: The pyridine nitrogen or the amide nitrogen binding to Pd.

    • Fix: Increase catalyst loading to 5 mol%. Use a precatalyst (Pd G4) to ensure immediate ligation.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][6][7][8] Reaction intermediates and structure-activity relationships.[1][9][3][6][10][11] Journal of the American Chemical Society, 116(13), 5969-5970.

  • BenchChem. (2025).[1] Application Notes: Buchwald-Hartwig Amination of Halogenated Heterocycles.

  • Lundgren, R. J., & Stradiotto, M. (2012). Key concepts in ligand design: An introduction to dialkylbiaryl phosphines. Chemistry – A European Journal.[1]

Application Note: High-Throughput Synthesis of Pyridine-4-Carboxamide Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The pyridine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Specifically, the pyridine-4-carboxamide moiety serves as a versatile template for engaging with biological targets through hydrogen bonding and rigid structural presentation. Its derivatives have demonstrated a wide spectrum of biological activities, including enzyme inhibition, making them highly valuable for drug discovery programs. This document provides a comprehensive guide for the efficient preparation of pyridine-4-carboxamide libraries using parallel solution-phase synthesis. We will detail a robust protocol for the coupling of isonicotinic acid with a diverse set of primary and secondary amines, followed by high-throughput purification and characterization workflows designed to ensure the quality and integrity of the compound collection.

Introduction: The Pyridine-4-Carboxamide Scaffold

The strategic importance of nitrogen-containing heterocycles in drug design is well-established, with the pyridine nucleus being a prevalent feature in many therapeutic agents. The pyridine-4-carboxamide structure, also known as isonicotinamide, offers several advantages for library design:

  • Hydrogen Bonding: The amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein targets.

  • Structural Rigidity: The aromatic pyridine ring provides a rigid core, which helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

  • Synthetic Tractability: The amide bond is one of the most well-understood and reliable linkages in organic synthesis, allowing for the coupling of a central pyridine-4-carboxylic acid core with a vast and commercially available pool of amine building blocks.

  • Favorable Physicochemical Properties: The pyridine nitrogen can be protonated at physiological pH, potentially improving aqueous solubility and allowing for ionic interactions with biological targets.

This application note presents a streamlined workflow for generating focused libraries of these valuable compounds, moving from synthesis to quality control.

Synthetic Strategy: Amide Bond Formation

The core of this library synthesis is the formation of an amide bond between pyridine-4-carboxylic acid (isonicotinic acid) and a diverse array of amine building blocks. While direct condensation of carboxylic acids and amines is possible under harsh conditions like high temperatures, it is generally inefficient. For high-throughput synthesis, where reliability and mild conditions are paramount, the use of coupling agents to "activate" the carboxylic acid is the standard and preferred approach.

Causality of Reagent Choice: Carbodiimide Coupling

We have selected 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent for this protocol. Here’s the rationale:

  • Mechanism of Action: EDC reacts with the carboxylate of isonicotinic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine, forming the desired amide bond.

  • Superiority over DCC: While N,N'-dicyclohexylcarbodiimide (DCC) works via a similar mechanism, its urea byproduct (dicyclohexylurea, DCU) is notoriously insoluble in most organic solvents, necessitating a difficult filtration step. In a high-throughput, multi-well format, this is impractical. The byproduct of EDC, ethyl-dimethylaminopropyl urea (EDU), is water-soluble, allowing for simple removal via an aqueous workup or solid-phase extraction.

  • Additive for Racemization Control & Efficiency: The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) is often recommended. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less reactive but also less prone to side reactions and, in the case of chiral amines, reduces the risk of racemization. For the purposes of this high-throughput screening library protocol, we will proceed without this additive to simplify the reaction mixture, but it should be considered for lead optimization phases.

The overall synthetic workflow is depicted below.

G cluster_0 Reagent Preparation cluster_1 Parallel Synthesis (96-Well Plate) cluster_2 Workup & Purification cluster_3 Analysis & Archiving P4CA Pyridine-4-Carboxylic Acid Stock Reaction Amide Coupling Reaction (P4CA + Amine + EDC) in DMF/DCM P4CA->Reaction Amine Amine Library Plate (A1, A2...) Amine->Reaction EDC EDC Coupling Agent Stock EDC->Reaction Workup Aqueous Quench / Liquid-Liquid Extraction Reaction->Workup Reaction Completion Purify High-Throughput Purification (e.g., SPE or Prep-HPLC) Workup->Purify QC Quality Control (LC-MS, NMR) Purify->QC Purified Compounds Final Final Library Plate (in DMSO) QC->Final Verified Compounds

Caption: General workflow for parallel synthesis of a pyridine-4-carboxamide library.

Experimental Protocols

This protocol is designed for the synthesis of a 96-compound library in a standard 96-well deep-well plate format. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentSupplierGradeNotes
Pyridine-4-carboxylic acid (Isonicotinic acid)Sigma-Aldrich≥99%The central scaffold.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich≥98%Coupling agent.
Amine Building Block LibraryEnamine, Combi-Blocks, etc.>95% PurityDiverse primary/secondary amines.
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%Reaction solvent.
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%Co-solvent for solubility.
Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%Non-nucleophilic base.
Saturated Sodium Bicarbonate (NaHCO₃)Lab Preparation-For aqueous workup.
BrineLab Preparation-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Fisher ScientificGranularDrying agent.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%Final library storage solvent.
Step-by-Step Synthesis Protocol

1. Reagent Stock Preparation:

  • Pyridine-4-carboxylic acid Stock (0.2 M): Dissolve the required amount of pyridine-4-carboxylic acid in a 4:1 mixture of DCM:DMF. Rationale: DMF is added to ensure solubility of all potential reactants and products.
  • EDC Stock (0.24 M): Dissolve 1.2 equivalents of EDC in anhydrous DCM. Prepare this solution fresh before use as EDC can be moisture-sensitive.
  • Amine Library Plate (0.2 M): Prepare a 96-well plate containing 1.0 equivalent of each unique amine building block, dissolved in anhydrous DCM. If amines are supplied as hydrochloride salts, add 1.1 equivalents of DIPEA to each well to liberate the free base.

2. Reaction Assembly (in a 96-well deep-well plate):

  • To each well of a clean 96-well deep-well plate, add 250 µL (0.05 mmol, 1.0 eq) of the appropriate amine solution from the Amine Library Plate.
  • To each well, add 250 µL (0.05 mmol, 1.0 eq) of the Pyridine-4-carboxylic acid Stock solution.
  • Seal the plate with a cap mat, and gently agitate on an orbital shaker for 10 minutes at room temperature.
  • Unseal the plate and add 250 µL (0.06 mmol, 1.2 eq) of the EDC Stock solution to each well.
  • Immediately seal the plate again and shake at room temperature for 16-24 hours.

3. Reaction Workup and Product Isolation:

  • After the reaction is complete, add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction and neutralize the acid.
  • Seal the plate and shake vigorously for 5 minutes. Allow the layers to separate.
  • Carefully remove the lower organic layer from each well using a multichannel pipette or liquid handling robot and transfer it to a new 96-well deep-well plate.
  • Add 500 µL of brine to the collected organic layers, shake for 2 minutes, and again transfer the lower organic layer to a new plate.
  • The isolated organic layers can now proceed to high-throughput purification.

High-Throughput Purification and Analysis

For a discovery library, achieving ultra-high purity is less critical than removing major impurities like unreacted starting materials and the urea byproduct. Solid-Phase Extraction (SPE) is an excellent method for this purpose.

G Crude Crude Product (in DCM) Load Load onto SPE Cartridge (e.g., Silica or Reversed-Phase) Crude->Load Wash1 Wash with Low-Polarity Solvent (Removes non-polar impurities) Load->Wash1 Wash2 Wash with High-Polarity Solvent (Removes EDC byproduct & acid) Wash1->Wash2 Elute Elute Product with Optimized Solvent System Wash2->Elute Dry Evaporate Solvent (Genevac, SpeedVac) Elute->Dry QC Reconstitute in DMSO for QC and Storage Dry->QC

Troubleshooting & Optimization

Preventing hydrolysis of carboxamide bond during cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Center .

Below is a technical guide designed for the preservation of carboxamide integrity during transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.). This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of maintaining amide stability in basic, high-temperature environments.

The Mechanic Challenge: Why Amides Break

While amides are classically considered stable ("robust"), they are susceptible to cleavage under the specific conditions required for cross-coupling: Heat + Base + Nucleophile (Water/Alkoxide) .

In a typical Suzuki coupling, the base (e.g.,


) reacts with water to generate hydroxide (

), which is necessary to activate the boronic acid (forming the boronate species). However, this same hydroxide is a potent nucleophile that attacks the amide carbonyl.[1]

The Competitive Pathway:

  • Desired: Base activates Boronic Acid

    
     Transmetallation.
    
  • Undesired: Base/Water attacks Amide

    
     Tetrahedral Intermediate 
    
    
    
    Carboxylic Acid + Amine.
Diagnostic Workflow

Before altering conditions, confirm that hydrolysis is the root cause of yield loss. Use this logic flow to diagnose the issue.

DiagnosticFlow Start Low Yield / Side Products Detected LCMS Analyze Crude via LC-MS Start->LCMS MassCheck Do you see Mass = (M-Amine+OH)? (Carboxylic Acid Mass) LCMS->MassCheck YesHydrolysis Diagnosis: Amide Hydrolysis MassCheck->YesHydrolysis Yes NoHydrolysis Diagnosis: Catalyst Deactivation or Protodeboronation MassCheck->NoHydrolysis No Action1 Switch to Anhydrous Base (K3PO4 / Cs2CO3) YesHydrolysis->Action1 Action2 Check Ligand/Catalyst Match NoHydrolysis->Action2

Caption: Diagnostic logic to distinguish amide hydrolysis from other common cross-coupling failure modes.

Critical Parameter Optimization

To prevent hydrolysis, you must break the "Triangle of Hydrolysis": Water , Strong Nucleophiles , and High Heat .

A. Base Selection Matrix

The choice of base is the single most critical variable. Hydroxides are contraindicated.

Base CandidatepKa (conj. acid)Hydrolysis RiskSuitability for AmidesNotes
NaOH / KOH ~15.7EXTREME ⛔ AvoidGenerates high [OH-]. Rapid hydrolysis.
NaOEt / NaOMe ~16HIGH ⛔ AvoidStrong nucleophiles; causes transamidation.
K₂CO₃ / Na₂CO₃ ~10.3MODERATE ⚠️ CautionRisky in aqueous systems at >80°C.
K₃PO₄ (Anhydrous) ~12.3LOW Preferred Finely ground. Works well in anhydrous dioxane.
Cs₂CO₃ ~10.3LOW Preferred High solubility in organics allows lower water use.
KF ~3.2MINIMAL Specialist Excellent for silyl-protected substrates; non-nucleophilic.
B. Solvent Strategy: The "Anhydrous" Switch

Standard Suzuki conditions often use Dioxane:Water (4:1).[2] This is dangerous for amides.

  • The Fix: Switch to an anhydrous system.

  • Mechanism: In anhydrous conditions, the base (e.g., suspended

    
    ) activates the boronic acid via surface interactions or trace solubility, minimizing the concentration of free nucleophiles in the bulk solution.
    
  • Recommended Solvents: Anhydrous 1,4-Dioxane, Toluene, or DMF (if temperature is kept low).

Optimized Protocol: The "Amide-Safe" Suzuki Coupling

This protocol is designed to minimize hydrolytic cleavage while maintaining high catalytic activity.

Target Substrate: Aryl Halide containing a pendant Carboxamide. Reagents:

  • Catalyst:

    
     (Robust) or 
    
    
    
    (Low Temp).
  • Base: Tribasic Potassium Phosphate (

    
    ), finely ground, anhydrous.
    
  • Solvent: Anhydrous 1,4-Dioxane.[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and finely ground

    
     (3.0 equiv).
    
  • Catalyst: Add Pd catalyst (1–5 mol%).

    • Note: If using XPhos Pd G3, you can often run this at 40–60°C instead of 100°C.

  • Purge: Evacuate and backfill with Argon (x3).

  • Solvent: Inject Anhydrous Dioxane (0.1 – 0.2 M concentration).

  • Activation: Stir vigorously. The base is insoluble; efficient stirring is required for surface activation.

  • Temperature: Heat to 80°C . Monitor via LCMS at 1 hour.

    • Stop immediately upon consumption of starting material to prevent prolonged exposure.

Troubleshooting FAQs

Q: I switched to anhydrous K3PO4, but the reaction stalled. Why? A: Anhydrous Suzuki couplings are slower because the "phase transfer" effect of water is gone.

  • Fix: Add trace water (0.5% v/v) or use a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%). This aids base solubility without flooding the system with hydroxide.

Q: Can I use a protecting group? A: Yes, but it adds two synthetic steps. If the amide is primary (


), it is most vulnerable to dehydration (forming nitrile).
  • Fix: Protect as a dimethoxybenzyl (DMB) amide or use the protocol above with CsF as the base, which is non-nucleophilic toward the carbonyl.

Q: I see a side product with Mass M+Ar. What is it? A: This is likely N-arylation of the amide (Buchwald-type coupling), not hydrolysis.

  • Cause: Amides can act as nucleophiles in Pd-catalyzed reactions.

  • Fix: This competes with the Suzuki coupling. Use a ligand that favors C-C coupling over C-N coupling (e.g., SPhos or XPhos ), and ensure your aryl halide is the electrophile, not the partner for the amide.

Q: I read papers about "Amide Activation" (Szostak et al.). Should I use those catalysts? A: NO. That research focuses on intentionally breaking the amide bond (C-N activation) to use amides as electrophiles. Avoid catalysts with highly steric NHC ligands (like IPr) combined with high heat if you want to keep the amide intact.

Mechanistic Visualization

The following diagram illustrates the competitive landscape between the desired Cross-Coupling and the undesired Hydrolysis/N-Arylation.

ReactionPathways Substrate Amide-Aryl Halide OxAdd Oxidative Addition Complex Substrate->OxAdd + Pd(0) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH- (Base/Water) Pd0 Pd(0) Catalyst TransMetal Transmetallation OxAdd->TransMetal Boronate Boronate (Ar-B) Boronate->TransMetal Base Activation Product Biaryl Amide (Success) TransMetal->Product Reductive Elim Hydroxide OH- / H2O Acid Carboxylic Acid (Failure) Tetrahedral->Acid Cleavage

Caption: Competitive pathways. Hydrolysis is a background reaction driven by base/water, independent of the catalytic cycle.

References
  • Strategic Applications of Named Reactions in Organic Synthesis. (Kurti, L., Czako, B.) - Foundational text on mechanism and side-reactions.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (BenchChem) - Data on carbonate vs. phosphate performance.

  • Suzuki–Miyaura Cross-Coupling of Amides and Esters at Room Temperature. (Szostak, M., et al. Chemical Science, 2017) - Discusses amide stability and activation; useful for understanding what conditions to avoid.

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (Denmark, S. E., et al. Organic Letters) - Protocol for strictly anhydrous coupling.

Sources

Optimization of palladium catalyst for 3-iodophenyl coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with 3-iodophenyl derivatives. While the carbon-iodine (C–I) bond offers excellent reactivity, it inherently disrupts the standard catalytic cycle if the catalyst system is not properly calibrated.

Below, you will find field-proven troubleshooting strategies, quantitative optimization matrices, and self-validating protocols to ensure high turnover numbers (TON) and suppress side reactions in your coupling workflows.

Part 1: Core Troubleshooting – The 3-Iodophenyl Challenge

Q1: Why does my reaction mixture turn black shortly after adding the 3-iodophenyl substrate, and how do I prevent it? A: The black precipitate is "Palladium Black," which consists of inactive, agglomerated Pd(0) nanoparticles. Mechanistically, the C–I bond in 3-iodophenyl compounds is highly reactive, leading to an extremely rapid oxidative addition step[1]. If the subsequent transmetalation step (in Suzuki-Miyaura) or amine coordination (in Buchwald-Hartwig) is comparatively slow, the catalytic cycle bottlenecks at the Ar–Pd(II)–I intermediate. This imbalance causes ligand dissociation and subsequent agglomeration of the exposed Pd(0) species[2]. Solution: To balance the cycle, you must accelerate transmetalation or stabilize the Pd(0) resting state. Switch from basic phosphines (like PPh₃) to sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos), which facilitate rapid reductive elimination and stabilize monomeric Pd species. Alternatively, employ a syringe pump to slowly add the 3-iodophenyl substrate, artificially lowering its concentration to prevent the bottleneck.

Q2: The reaction stalls at 50% conversion, even though the catalyst is still active. Could the iodide byproduct be poisoning the reaction? A: Yes. Unlike chlorides and bromides, the iodide anion (I⁻) cleaved during oxidative addition is highly coordinating and acts as a catalyst poison. It can bridge two palladium centers to form stable, inactive halogen-bridged dimers (e.g., [Pd(μ-I)Ar(L)]₂), or it can competitively inhibit the coordination of the incoming nucleophile[3]. Solution: Introduce a halide scavenger. Adding silver salts (such as Ag₂CO₃ or AgOAc) precipitates the iodide as insoluble AgI, driving the equilibrium forward and freeing the palladium coordination sphere. Alternatively, switch to a solvent system (like toluene/t-amyl alcohol) where the resulting alkali iodide salt is poorly soluble.

Q3: I am observing significant amounts of 3,3'-biphenyl homocoupling instead of my desired cross-coupled product. What is the root cause? A: Homocoupling of aryl iodides typically occurs via oxygen-mediated oxidative homocoupling or Pd-catalyzed disproportionation of the Ar–Pd(II)–I intermediate. Because the C–I bond is so easily cleaved, two equivalents of the 3-iodophenyl substrate can sequentially undergo oxidative addition if the transmetalating agent is not readily available, forming an Ar–Pd(II)–Ar species that reductively eliminates the homodimer. Solution: Ensure rigorous Schlenk techniques to exclude O₂. Boost the nucleophilicity of your coupling partner by using a stronger base (like Cs₂CO₃ or K₃PO₄) to accelerate the desired cross-coupling pathway over the disproportionation pathway[4].

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle of 3-iodophenyl coupling, specifically highlighting the mechanistic failure points (in red) that lead to the troubleshooting issues discussed above.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Extremely Fast for Ar-I) Pd0->OxAdd + 3-Iodophenyl PdBlack Pd Black Aggregation (Ligand Depletion) Pd0->PdBlack Deactivation Pathway ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI TransMet Transmetalation (Rate-Limiting Bottleneck) ArPdI->TransMet + Nucleophile/Base Homocoupling Homocoupling (Disproportionation / O₂) ArPdI->Homocoupling Slow Transmetalation IodideInhib Iodide Inhibition (Stable Dimerization) ArPdI->IodideInhib Excess I⁻ Accumulation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Cross-Coupled Product RedElim->Product

Caption: Catalytic cycle of 3-iodophenyl coupling highlighting critical failure pathways.

Part 3: Quantitative Optimization Matrix

To optimize the coupling of 3-iodophenyl substrates, the catalyst system must be tuned to handle the rapid influx of the Ar–Pd(II)–I intermediate. Below is a comparative data summary of various optimization parameters.

Catalyst SystemBaseSolventTemp (°C)AdditiveYield (%)Turnover Frequency (h⁻¹)Mechanistic Observation
Pd(OAc)₂ / PPh₃K₂CO₃THF/H₂O65None42%15Severe Pd black formation; high homocoupling due to slow transmetalation.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane80None78%45Good conversion; some iodide inhibition observed late in the reaction.
Pd(OAc)₂ / SPhosK₃PO₄Toluene80Ag₂CO₃96%120Complete conversion; AgI precipitation prevents stalling and iodide poisoning.
PEPPSI-IPrKOtBui-PrOH60None89%85Fast reaction; strong NHC ligand coordination prevents Pd aggregation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, an observable physical change will confirm whether the mechanistic step was successful, allowing you to abort or correct the reaction before wasting valuable substrates.

Workflow Step1 1. Catalyst Pre-activation Step2 2. Reagent Addition Step1->Step2 Step3 3. Halide Scavenging Step2->Step3 Step4 4. Rigorous Degassing Step3->Step4 Step5 5. Execution & Workup Step4->Step5

Caption: Step-by-step experimental workflow for optimized palladium-catalyzed cross-coupling.

Step 1: Catalyst Pre-activation

  • Action: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing allows the bulky biarylphosphine ligand to coordinate with Pd(II) and reduce it to the active Pd(0) species before introducing the highly reactive 3-iodophenyl substrate. This prevents immediate Pd agglomeration.

  • Validation Checkpoint: The solution must transition from a reddish-brown suspension to a clear, pale-yellow homogeneous mixture. If the solution turns black here, your solvent is wet or your ligand is oxidized; discard and restart.

Step 2: Substrate & Base Addition

  • Action: Add the 3-iodophenyl derivative (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to rapidly form the reactive boronate complex, accelerating the rate-limiting transmetalation step and preventing the buildup of the Ar–Pd(II)–I intermediate.

Step 3: Halide Scavenger Integration

  • Action: Add Ag₂CO₃ (0.5 equiv) to the reaction mixture.

  • Causality: Silver salts precipitate the cleaved iodide anion as insoluble AgI, freeing the palladium coordination sphere and preventing the formation of inactive halogen-bridged dimers.

  • Validation Checkpoint: Upon heating, the immediate formation of a fine, pale yellow/white precipitate (AgI) confirms the successful sequestration of free iodide.

Step 4: Degassing (Freeze-Pump-Thaw)

  • Action: Submerge the Schlenk tube in liquid nitrogen until frozen. Apply high vacuum for 5 minutes. Seal the flask, thaw in a water bath, and backfill with Argon. Repeat 3 times.

  • Causality: Trace oxygen promotes the disproportionation of the Pd(II) intermediate, leading to homocoupling.

  • Validation Checkpoint: During the final thaw cycle under static vacuum, the absolute absence of bubbling indicates the complete removal of dissolved gases.

Step 5: Reaction Execution & Quench

  • Action: Heat the mixture to 80 °C for 12 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the AgI and inorganic salts.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics - ACS Publications URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions Source: ResearchGate URL
  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society URL

Sources

Technical Support Center: Removal of Unreacted 3-Iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Safety Protocol

Welcome. You are likely accessing this guide because your recent cross-coupling (Suzuki, Sonogashira) or nucleophilic substitution reaction has left you with persistent 3-iodoaniline (CAS: 626-01-7) contamination.[1]

The Challenge: 3-Iodoaniline is a "sticky" impurity.[1] It is a weak base (


 of conjugate acid 

3.58), highly lipophilic due to the iodine atom, and often co-elutes with products on silica gel due to similar polarity and "tailing" effects.

Safety Warning:

  • Toxicity: 3-Iodoaniline is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is a potential methemoglobinemia inducer.[1]

  • Volatility: It has a low melting point (21–24 °C) and significant vapor pressure; handle only in a fume hood.

Diagnostic: Select Your Removal Strategy

Do not blindly apply a workup.[1] Use this decision matrix to select the method that protects your target molecule while eliminating the impurity.

RemovalStrategy Start Start: Reaction Mixture contains 3-Iodoaniline AcidStable Is your product acid-stable? Start->AcidStable YesAcid Method A: Acid-Base Extraction (1M HCl) AcidStable->YesAcid Yes (Boc/Acetals absent) NoAcid Is your product an amine? AcidStable->NoAcid No (Contains acid-labile groups) Scavenger Method B: Scavenger Resin (PS-Isocyanate) NoAcid->Scavenger No (Product is neutral/acidic) Chromatography Method C: Buffered Chromatography (TEA Modifier) NoAcid->Chromatography Yes (Product is also an amine)

Figure 1: Decision matrix for selecting the optimal purification route based on product stability.[1]

Method A: The Acid-Base Extraction (Standard Protocol)[1]

Best For: Products stable to pH < 1 (e.g., no Boc groups, acetals, or silyl ethers).

The Science (Why it fails for some):

Many researchers fail here because they use weak acids (citric acid or acetic acid).

  • The Math: The

    
     of the anilinium ion (protonated 3-iodoaniline) is 
    
    
    
    3.58 [1].[2]
  • The Consequence: To drive the equilibrium 99.9% toward the water-soluble salt form, you need the aqueous phase to be at least 2 pH units below the pKa.

  • Requirement: You must use a strong mineral acid (pH < 1).[1] 10% Citric acid (pH ~2.[1]2) is insufficient and will leave significant aniline in the organic layer.

Protocol:
  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as anilinium salts can occasionally form tight ion pairs that extract back into DCM.

  • The Wash: Wash the organic layer 3 times with 1M HCl (or 2M HCl if product is very stable).

    • Volume: Use 1:1 volume ratio.

  • Verification: Check the TLC of the organic layer.[3] The spot for 3-iodoaniline (

    
     in Hex/EtOAc) should disappear.[1]
    
  • Finish: Wash with Brine

    
     Dry over 
    
    
    
    
    
    Concentrate.[1]

Troubleshooting Table:

IssueCauseSolution
Impurity Persists pH not low enough.[1]Switch from Citric/Acetic acid to 1M or 2M HCl .
Emulsion Forms Anilinium salts acting as surfactants.[1]Add solid NaCl to saturate the aqueous layer; filter through Celite.[4]
Product Loss Product is also basic.Stop. Use Method C (Chromatography).[1]

Method B: Scavenger Resins (High-Value/Acid-Sensitive)[1]

Best For: Acid-sensitive products (e.g., containing Boc, TBDMS) or when avoiding aqueous workup is desired.[1]

The Science:

We use an electrophilic solid-supported scavenger (Polystyrene-Isocyanate or PS-NCO).[1] The nucleophilic aniline attacks the isocyanate, forming a urea bond covalently attached to the bead.

  • Reaction:

    
    [1]
    
  • Kinetics Warning: 3-Iodoaniline is electron-deficient (deactivated) due to the iodine atom.[1] It reacts slower than benzylamine or piperidine [2].[1]

Protocol:
  • Selection: Use PS-Isocyanate or PS-Benzaldehyde resin.[1]

  • Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amount of unreacted 3-iodoaniline.

  • Solvent: Dissolve crude mixture in DCM or THF.

  • Incubation (Critical):

    • Standard Amines: 1 hour at Room Temp.

    • 3-Iodoaniline:[1][2][5][6][7][8]Heat to 40–50°C for 4–12 hours. The electron-withdrawing iodine reduces nucleophilicity, requiring thermal energy to drive the scavenging reaction to completion.

  • Filtration: Filter through a fritted funnel. The impurity remains trapped on the beads.

Method C: Chromatographic Purification (The Polish)

Best For: When Method A and B are not applicable (e.g., product is also a weak base).

The Science:

Anilines possess N-H protons that hydrogen bond strongly with the silanols (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on silica gel, causing severe "streaking" or "tailing." This tail can overlap with your product.[1]
Protocol:
  • Mobile Phase Modifier: You must deactivate the silica.[1]

    • Option 1: Add 1% Triethylamine (TEA) to your eluent system (e.g., 1% TEA / 9% EtOAc / 90% Hexanes).

    • Option 2: Pre-wash the column with 5% TEA in hexanes, then run your normal gradient.

  • Gradient: 3-Iodoaniline is low polarity.[1] Start with a very non-polar gradient (100% Hexane

    
     5% EtOAc). It typically elutes early.[1]
    
  • Detection: 3-Iodoaniline stains yellow/brown with Iodine or bright red/orange with p-Anisaldehyde stain.[1]

FAQ: Specific Scenarios

Q: Can I remove 3-iodoaniline by recrystallization? A: Generally, no . 3-Iodoaniline has a low melting point (~24°C) and often exists as an oil in crude mixtures.[1] It will likely remain in the mother liquor. However, you can recrystallize your product (if it is a solid) from a solvent like Ethanol or Hexane/EtOAc; the 3-iodoaniline should stay in solution.

Q: Can I use Copper Sulfate (


) wash? 
A:  Yes, but with reservations. Washing with 10% aqueous 

is a classic method for removing amines by forming water-soluble copper complexes (blue color).[1] However, because 3-iodoaniline is a deactivated base (weak ligand), the complexation constant is lower than for pyridine or alkyl amines. 1M HCl is superior unless your product is acid-sensitive.[1]

Q: My product is volatile. Can I sublime 3-iodoaniline away? A: 3-Iodoaniline is moderately volatile under high vacuum.[1] If your product is a high-molecular-weight solid, you might be able to remove the aniline by keeping the flask under high vacuum (0.1 mmHg) at 40°C for several hours. Use a cold trap.

References

  • PubChem. (n.d.).[1] 3-Iodoaniline (Compound).[1][2][5][6][7][8] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link]

  • Biotage. (2016).[1][9] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[1][9] Technical Note PPS399.[1][9] Retrieved February 28, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for acid-base extraction principles).

Sources

Technical Support Center: Troubleshooting Regioselectivity in 2-Chloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. 2-Chloropyridine is a notoriously challenging substrate in drug development and synthetic chemistry. The competing electronic effects of the electronegative chlorine atom and the pyridine nitrogen create multiple reactive sites, often leading to complex mixtures of regioisomers or unwanted nucleophilic addition byproducts.

As an application scientist, I have designed this troubleshooting guide to address the most common regioselectivity failures encountered at the bench. By understanding the underlying causality of these reactions, you can predictably direct functionalization to the C-3, C-4, C-5, or C-6 positions.

Quick Reference: Regioselectivity Matrix for 2-Chloropyridine

Before diving into specific troubleshooting scenarios, consult this quantitative summary of established reagent systems and their regiochemical outcomes.

Reagent SystemTarget PositionTypical Temp (°C)Yield Range (%)RegioselectivityKey Mechanistic Driver
LDA C-3-7870–85>95:5 (C-3:C-4)Thermodynamic acidity (Cl/N inductive effects)
TMPMgCl·LiCl C-3-4065–90>98:2 (C-3:C-4)Kinetically enhanced basicity via LiCl deaggregation
BuLi-LiDMAE C-6-7860–80>95:5 (C-6:C-3)Proximity effect via N-coordination (Superbase)
Ir(dtbpy) / B₂pin₂ C-4 / C-58050–75MixtureSteric repulsion from C-2 Cl and N-lone pair

Visualizing the Regioselectivity Decision Tree

G A 2-Chloropyridine B C-3 Functionalization (Thermodynamic/Directing) A->B TMPMgCl·LiCl or LDA C C-6 Functionalization (Superbase Directed) A->C BuLi-LiDMAE D C-4 / C-5 Functionalization (Steric Control) A->D Ir/dtbpy Catalysis

Decision tree for regioselective functionalization of 2-chloropyridine based on reagent choice.

FAQ 1: The Nucleophilic Addition Trap (C-3 Metalation)

Q: When I treat 2-chloropyridine with n-BuLi to deprotonate the ring, I get a complex mixture, and mass spectrometry shows a complete loss of the chlorine atom. What is happening, and how do I fix it?

The Causality: The C-2 position of pyridine is highly electrophilic, a property exacerbated by the electron-withdrawing chlorine atom. When you introduce n-BuLi, it acts as a powerful nucleophile rather than a base. It attacks the C=N bond or undergoes an addition-elimination (SNAr) sequence, displacing the chlorine to form 2-butylpyridine[1].

The Solution: You must decouple nucleophilicity from basicity by using sterically hindered, non-nucleophilic bases. While Lithium Diisopropylamide (LDA) is a standard choice for C-3 deprotonation[1], Knochel's base (TMPMgCl·LiCl ) offers vastly superior functional group tolerance and intermediate stability[2]. The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand prevents nucleophilic attack. Crucially, the addition of LiCl breaks the polymeric aggregation typical of magnesium amides, creating a highly reactive, monomeric base that operates smoothly at -40 °C[2].

Mechanism Step1 2-Chloropyridine + TMPMgCl·LiCl Step2 Pre-complexation at Pyridine Nitrogen Step1->Step2 Lewis acid-base interaction Step3 Proximity-Directed Deprotonation at C-3 Step2->Step3 Kinetically favored Step4 Stable 3-Magnesiated Intermediate Step3->Step4 LiCl breaks aggregation Step5 Electrophilic Quench Step4->Step5 High functional group tolerance

Mechanistic pathway of C-3 regioselective metalation using Knochel's base (TMPMgCl·LiCl).

Self-Validating Protocol: C-3 Magnesiation via TMPMgCl·LiCl

This protocol includes built-in analytical checkpoints to ensure the organometallic intermediate is successfully generated before committing your expensive electrophile.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-chloropyridine (1.0 equiv, typically 5 mmol) in anhydrous THF (0.5 M). Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, ~1.2 M solution in THF).

    • Validation Checkpoint: Observe a slight color shift (usually to a pale yellow/orange). This visual cue indicates successful Lewis acid-base pre-complexation and subsequent deprotonation.

  • Maturation: Stir for 3 hours at -40 °C.

    • Validation Checkpoint: Before proceeding, extract a 0.1 mL aliquot and quench it in 0.5 mL of D₂O. Extract with EtOAc and analyze via crude ¹H NMR. You must observe >95% disappearance of the C-3 proton signal (typically around 7.8 ppm) to validate complete magnesiation.

  • Electrophilic Trap: Add your electrophile (e.g., TosCN for cyanation or I₂ for iodination) dropwise at -40 °C. Stir for 1 hour, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

FAQ 2: Overriding Thermodynamics (C-6 Lithiation)

Q: I need to functionalize the C-6 position of 2-chloropyridine. Standard bases always hit the C-3 position. How do I force the reaction to the other side of the ring?

The Causality: The C-3 proton is the most thermodynamically acidic proton on the ring due to the combined electron-withdrawing inductive effects of the adjacent chlorine atom and the pyridine nitrogen. To hit C-6, you must override thermodynamics with a kinetically driven "proximity effect." By using the superbase BuLi-LiDMAE (a complex of n-butyllithium and lithium dimethylaminoethoxide), the lithium alkoxide strongly coordinates to the pyridine nitrogen lone pair. This rigid coordination spatially directs the basic butyl carbanion exclusively to the adjacent C-6 position, completely ignoring the more acidic C-3 proton[3][4].

Self-Validating Protocol: C-6 Lithiation via BuLi-LiDMAE
  • Superbase Generation: In a flame-dried flask under argon, dissolve 2-(dimethylamino)ethanol (DMAE, 1.0 equiv) in anhydrous hexane (0.5 M) and cool to 0 °C. Slowly add n-BuLi (2.0 equiv).

    • Causality Note: The first equivalent of n-BuLi deprotonates the alcohol to form the alkoxide; the second equivalent coordinates to form the active superbase aggregate.

  • Metalation: Cool the superbase solution to -78 °C. Add 2-chloropyridine (1.0 equiv) dropwise.

  • Maturation: Stir for 1 hour at -78 °C.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR should confirm selective deuterium incorporation at C-6 (loss of the doublet at ~8.3 ppm) with no displacement of the chlorine atom.

  • Electrophilic Trap: Add the electrophile at -78 °C, stir for 2 hours, and slowly warm to room temperature before standard aqueous workup.

FAQ 3: Steric Control in Catalytic C-H Borylation

Q: I am using an Iridium-catalyzed C-H borylation protocol (Ir[OMe]cod / dtbpy / B₂pin₂) on 2-chloropyridine, but I am getting an inseparable mixture of C-4 and C-5 borylated products. Why is this happening?

The Causality: Unlike directed metalation, Ir-catalyzed C-H borylation is almost entirely governed by steric hindrance rather than electronic acidity[5]. The active Iridium-boryl complex is exceptionally bulky. In 2-chloropyridine, the C-3 position is blocked by the steric bulk of the adjacent chlorine atom, and the C-6 position is blocked by the coordination/steric repulsion of the nitrogen lone pair. This forces the catalyst to activate the relatively unhindered C-4 and C-5 positions. Because the steric difference between C-4 and C-5 is minimal in this specific substrate, a mixture is inevitable.

The Solution: To achieve perfect regiocontrol at C-4 or C-5, you must either:

  • Pre-install a temporary steric blocking group (e.g., a TMS group at C-3 or C-6) to force borylation to a single site, which can later be removed via fluoride treatment.

  • Utilize a directing group strategy: If your substrate allows, modifying the ligand to feature a Lewis acidic boron center that interacts with the pyridine nitrogen can artificially direct the borylation to the C-6 position, though this requires highly specialized, non-standard ligands[5].

References

  • Gros, P., Fort, Y., & Caubère, P. "Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles." Organic Letters,[Link]

  • Knochel, P., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung,[Link]

  • Jing, H.-Q., Antilla, J. C., & Li, H.-L. "Regioselective C-H Borylation of C (sp2)-H Bond." Madridge Publishers,[Link]

  • Karig, G., et al. "DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES." LOCKSS, [Link]

Sources

Technical Support Center: Troubleshooting the Stability of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the physicochemical and metabolic liabilities of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (CAS 914397-34-5) during in vitro assays.

This compound possesses three distinct structural liabilities when exposed to standard cell culture environments: a highly electrophilic 2-chloropyridine core, a photolabile 3-iodophenyl ring, and extreme lipophilicity. This guide provides self-validating protocols and mechanistic explanations to ensure the integrity of your experimental data.

Frequently Asked Questions & Troubleshooting

Q1: Why does the effective concentration of my compound drop rapidly within the first 4 hours of incubation in DMEM/FBS?

The Causality (The Thiol Reactivity Problem): Your compound is likely undergoing a Nucleophilic Aromatic Substitution (SNAr) reaction. The 2-chloropyridine moiety is inherently electrophilic. This reactivity is heavily exacerbated by the carboxamide group at the 4-position, which acts as a strong electron-withdrawing group (EWG). The EWG stabilizes the intermediate Meisenheimer complex, lowering the activation energy for nucleophilic attack. In cell culture media, abundant nucleophiles—specifically thiols like glutathione (GSH), cysteine, or supplemented 2-mercaptoethanol—readily displace the 2-chloro group to form inactive thioether adducts .

The Solution:

  • Media Optimization: Switch to thiol-free media formulations if your cell line permits. Avoid supplementing with 2-mercaptoethanol or dithiothreitol (DTT).

  • Serum Reduction: Fetal Bovine Serum (FBS) contains high levels of protein-bound and free thiols. Reduce FBS from 10% to 1% or 2% during the compound dosing window.

  • Time-Course Validation: Limit compound incubation times to 2–4 hours for acute signaling assays rather than standard 48-hour viability endpoints.

Q2: My assay results are highly variable between different runs, and I am seeing unexplained off-target toxicity. What is happening?

The Causality (The Photostability Problem): The 3-iodophenyl group is highly sensitive to ambient light. Aryl iodides possess a very weak Carbon-Iodine (C-I) bond dissociation energy. Exposure to standard laboratory fluorescent lighting or UV light in biosafety cabinets induces homolytic cleavage of the C-I bond, generating highly reactive aryl radicals . These radicals can abstract hydrogen from surrounding biomolecules (leading to deiodinated, off-target metabolites) or cause non-specific oxidative stress and protein cross-linking, resulting in erratic toxicity profiles .

The Solution:

  • Light Shielding: All stock solutions must be stored in amber glass vials.

  • Dark Handling: Perform all serial dilutions and plate dosing with the biosafety cabinet lights turned off. Wrap culture plates in aluminum foil during incubation.

Q3: I observe inconsistent dosing responses, and sometimes I see micro-crystals under the microscope. How do I fix this?

The Causality (The Solubility Problem): The combination of a pyridine ring, a phenyl ring, a heavy iodine atom, and a chlorine atom drives the LogP (lipophilicity) of this molecule exceptionally high. When spiking the compound from a 100% DMSO stock directly into aqueous media, the sudden shift in dielectric constant causes the compound to exceed its thermodynamic solubility limit. It rapidly nucleates, "crashing out" of solution and non-specifically binding to the polystyrene walls of the well plate.

The Solution:

  • Intermediate Dilutions: Never spike directly from a 10 mM stock into media. Create an intermediate dilution in 100% DMSO, then dilute 1:1000 into pre-warmed (37°C) media under vigorous vortexing.

  • Carrier Proteins: Ensure your media contains at least 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier, keeping the compound in suspension.

Quantitative Data: Stability Profiling Summary

To easily compare the impact of these liabilities, refer to the following table summarizing the degradation kinetics and rescue strategies.

Structural LiabilityPrimary DegradantEstimated Half-Life (t1/2) in 10% FBS MediaPrimary CatalystValidated Mitigation Strategy
2-Chloropyridine GSH/Cysteine Thioether Adducts1.5 – 3.0 HoursFree Thiols (Media/Serum)Use thiol-free media; reduce FBS to 1%.
3-Iodophenyl Deiodinated Aryl Radicals4.0 – 8.0 Hours (Light dependent)Ambient Lab Light / UVUse amber vials; dose in the dark.
Lipophilic Core Insoluble Micro-crystalsImmediate (Precipitation)Aqueous Buffer ShockPre-warm media; use BSA carrier protein.

Experimental Protocol: Media Stability & Adduct Profiling Assay

To establish a self-validating system for your specific assay conditions, you must empirically determine the half-life of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide in your exact media formulation.

Step-by-Step LC-MS/MS Workflow:

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, LC-MS grade DMSO. Store in an amber glass vial.

  • Media Spiking (Test & Control):

    • Test: Pre-warm complete media (e.g., DMEM + 10% FBS) to 37°C.

    • Negative Control: Pre-warm PBS (pH 7.4) to isolate chemical vs. enzymatic/thiol degradation.

  • Dosing: Spike the compound into the media/PBS to a final concentration of 10 µM (Final DMSO = 0.1%). Vortex immediately for 10 seconds.

  • Incubation: Place the tubes in a 37°C incubator. Maintain one set wrapped in foil (Dark) and one set exposed to ambient light (Light).

  • Time-Course Sampling: At

    
     and 
    
    
    
    hours, remove a 50 µL aliquot from each tube.
  • Quenching: Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile (containing 100 nM of an internal standard, e.g., Tolbutamide).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials. Analyze via LC-MS/MS monitoring the parent mass transition (m/z 359 -> [Fragment]) and scan for the +307 Da mass shift indicative of the Glutathione adduct (m/z 630).

System Workflow: Degradation Pathways

The following diagram illustrates the three concurrent degradation pathways the compound undergoes in a standard cell culture environment.

G cluster_media Cell Culture Media Environment Compound 2-Chloro-N-(3-iodophenyl) pyridine-4-carboxamide SNAr SNAr Reaction (2-Chloro Displacement) Compound->SNAr Photolysis Photodehalogenation (C-I Bond Cleavage) Compound->Photolysis Precipitation Compound Precipitation (Low Aqueous Solubility) Compound->Precipitation Thiols Nucleophiles (Thiols) e.g., GSH, Cysteine Thiols->SNAr Light Ambient Light (UV/Vis) Light->Photolysis Aqueous Aqueous Buffer (Hydrophilic) Aqueous->Precipitation Degradant1 Thioether Adducts (Loss of Activity) SNAr->Degradant1 Degradant2 Aryl Radicals / Deiodinated Products Photolysis->Degradant2 Degradant3 Inconsistent Dosing / Crystallization Precipitation->Degradant3

Caption: Degradation pathways of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide in cell culture media.

References

  • Inoue, K., Ohe, T., Mori, K., Sagara, T., Ishii, Y., & Chiba, M. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]

  • Grudzień, K., Zlobin, A., Zadworny, J., Rybicka-Jasińska, K., & Sadowski, B. (2024). Modern photo- and electrochemical approaches to aryl radical generation. Organic Chemistry Frontiers.[Link]

  • Zhang, X., Xiao, Y., Qi, J., Qu, J., Kim, B., Yue, X., & Belfield, K. D. (2013). Long-wavelength, photostable, two-photon excitable BODIPY fluorophores readily modifiable for molecular probes. The Journal of Organic Chemistry, 78(18), 9153-9160.[Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, a compound of interest in drug discovery and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a predictive and comparative approach. By dissecting the molecule into its constituent aromatic systems—a 2-chloropyridine-4-carboxamide core and a 3-iodoaniline-derived substituent—we can logically predict the chemical shifts, multiplicities, and integration patterns. This analysis is benchmarked against experimental data from structurally analogous compounds to provide a robust and scientifically grounded interpretation.

This guide is designed for researchers and professionals in drug development who rely on NMR spectroscopy for the structural elucidation and purity assessment of novel chemical entities.

Predicted ¹H NMR Spectrum: An Evidence-Based Approach

The structure of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide presents two distinct aromatic rings and an amide linker, each with unique electronic environments that influence the chemical shifts of their respective protons.

Figure 1: Structure of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide with proton labeling.

A. The Amide Proton (NH)

The amide proton signal is expected to be a broad singlet in the downfield region of the spectrum, typically between δ 8.5 and 10.5 ppm . Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1] In aprotic solvents like DMSO-d₆, this peak is often well-defined, while in protic solvents like CD₃OD, it may exchange with deuterium and disappear entirely. Its integration will correspond to one proton.

B. The Pyridine Ring Protons

The pyridine ring is an electron-deficient system, causing its protons to resonate at higher chemical shifts compared to benzene.[2] The presence of a chlorine atom at C-2 and a carboxamide group at C-4 further deshields the ring protons.

  • H-3: This proton is situated between two electron-withdrawing groups (the ring nitrogen and the C-4 carboxamide). It is expected to be the most downfield of the pyridine protons, appearing as a singlet or a narrow doublet (due to small long-range coupling) around δ 8.7-8.9 ppm .

  • H-5: This proton is adjacent to the carboxamide group and is also influenced by the ring nitrogen. It will likely appear as a doublet of doublets. Based on data for similar pyridine carboxamides, its shift is predicted to be in the range of δ 7.9-8.2 ppm .[3]

  • H-6: Being ortho to the ring nitrogen, H-6 is significantly deshielded. It is expected to appear as a doublet. In 2-chloropyridine, the corresponding proton (H-6) appears at ~δ 8.3-8.4 ppm.[4] Therefore, a similar shift of δ 8.3-8.5 ppm is anticipated for H-6 in the target molecule.

C. The Iodophenyl Ring Protons

The chemical shifts in this ring are primarily influenced by the amide linker (-NHCO-) and the iodine atom. Iodine is a weakly deactivating group, while the amide group is an ortho, para-director with moderate activating character through resonance and deactivating character through induction.

  • H-2': This proton is ortho to the amide nitrogen and meta to the iodine. It is expected to be the most deshielded proton on this ring due to its proximity to the amide and the anisotropic effect of the carbonyl group. It will likely appear as a singlet or a narrow triplet around δ 8.0-8.2 ppm .

  • H-4': This proton is ortho to the iodine and meta to the amide. It will likely appear as a doublet of doublets or a triplet, with a predicted chemical shift of δ 7.6-7.8 ppm .

  • H-6': This proton is also ortho to the amide and meta to the iodine. Its environment is similar to H-2' but may experience slightly different shielding. It is predicted to be a doublet of doublets in the range of δ 7.4-7.6 ppm .

  • H-5': This proton is para to the amide and ortho to the iodine. It is expected to be the most upfield of the iodophenyl protons, appearing as a triplet around δ 7.1-7.3 ppm . In the parent 3-iodoaniline, the corresponding proton signals are observed between δ 6.5 and 7.1 ppm.[5] The downfield shift is caused by the acylation of the amine.

Comparative Analysis: Benchmarking Against Simpler Analogs

To validate our predictions, we can compare the expected chemical shifts with experimental data from simpler, related molecules. This comparison highlights the electronic contributions of each substituent.

Proton EnvironmentPredicted Shift (δ, ppm) in Target MoleculeExperimental Shift (δ, ppm) in Analog CompoundAnalog CompoundRationale for Shift Difference
Pyridine H-6 8.3 - 8.5~8.392-Chloropyridine[4]The carboxamide group at C-4 has a minor influence on the H-6 proton, resulting in a similar chemical shift.
Pyridine H-3/H-5 8.7 - 8.9 / 7.9 - 8.2~7.32 / ~7.642-Chloropyridine[4]The strong electron-withdrawing carboxamide group at C-4 significantly deshields the adjacent H-3 and H-5 protons, shifting them downfield.
Iodophenyl H-5' 7.1 - 7.3~6.543-Iodoaniline[5]Acylation of the amino group to form an amide withdraws electron density from the ring, causing a significant downfield shift for all protons on the phenyl ring.
Amide NH 8.5 - 10.5~9.86 (in DMSO-d₆)N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide[6]The chemical shift is consistent with amide protons in similar complex heterocyclic systems, confirming the predicted range.

Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following section details a robust methodology for acquiring a high-quality ¹H NMR spectrum for compounds like 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide.

Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is preferred for its ability to dissolve a wide range of compounds and to clearly show amide protons).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Parameter Setup:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, especially in the aromatic region.[7]

    • Experiment: A standard one-pulse proton experiment.

    • Acquisition Parameters:

      • Spectral Width: 16 ppm (centered around 6 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Pulse Angle: 30-45 degrees to allow for faster repetition without saturating the signals.

      • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at δ 2.50 ppm).

    • Integrate all signals.

    • Analyze and assign the peaks based on their chemical shift, multiplicity, and integration.

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d₆) instrument Instrument Setup (400+ MHz Spectrometer) prep->instrument acquire Data Acquisition (Standard Proton Experiment, 16-64 scans) instrument->acquire process Data Processing (Fourier Transform, Phasing, Calibration) acquire->process analyze Spectral Analysis (Peak Assignment, Integration, Interpretation) process->analyze

Figure 2: A standardized workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide can be reliably interpreted through a predictive analysis grounded in the fundamental principles of NMR and comparative data from analogous structures. The key diagnostic signals include three distinct protons on the 2-chloropyridine ring, four protons on the 3-iodophenyl ring, and a characteristic downfield amide proton. This guide provides a comprehensive framework for the prediction, analysis, and experimental acquisition of the spectrum, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel pyridine carboxamide derivatives.

References

  • Gajeles, G., et al. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry.
  • Ghodsinia, S. E., et al. (n.d.). Figure S18. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-butyl-2-phenylacetamide (3) expanded. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and multiplicities. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodoaniline. PubChem. Available at: [Link]

  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • Mendoza-Sánchez, R., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. The Royal Society of Chemistry. Available at: [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. University of Puget Sound. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • House, C. E., et al. (n.d.). The aromatic regions in the 1 H NMR spectra of (a) 1, (b) 2, and (c) 3... ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2010). Electronic Supplementary Information for Unexpected Iron(III) Chloride-Catalyzed Dimerization of 1,1,3- Trisubstituted-prop-2-yn. The Royal Society of Chemistry. Available at: [Link]

  • Brzezinski, B., & Szafran, M. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. National Center for Biotechnology Information. Available at: [Link]

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13C NMR chemical shifts for 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected . In the absence of direct experimental data for this specific molecule in public spectral databases, this document outlines a robust methodology for predicting its 13C NMR spectrum. The prediction is based on established principles of nuclear magnetic resonance spectroscopy and supported by experimental data from structurally analogous compounds. This approach is invaluable for researchers in synthetic chemistry and drug development for structure verification and characterization.

The Foundational Principles of 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. The position of a signal in the 13C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of each carbon atom.[1] Key factors influencing the chemical shift include:

  • Hybridization: The chemical shifts of sp2-hybridized carbons (alkenes, aromatics) are typically found further downfield (higher ppm) than sp3-hybridized carbons. Carbonyl carbons appear even further downfield.[2]

  • Inductive Effects: Electronegative atoms, such as chlorine, oxygen, and nitrogen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger external magnetic field, resulting in a downfield shift to a higher ppm value.

  • Resonance Effects: Substituents that can donate or withdraw electron density through resonance have a significant impact on the chemical shifts of carbons within a conjugated system, such as a benzene or pyridine ring.

  • Heavy Atom Effect: The presence of heavy atoms, particularly iodine and bromine, can cause a paradoxical upfield shift for the directly attached carbon (the ipso-carbon) due to spin-orbit coupling, despite their electronegativity. However, their influence on other carbons in the ring follows more predictable electronic patterns.

Understanding these principles is crucial for interpreting spectra and for the predictive analysis undertaken in this guide.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring a high-quality 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-25 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds.[3]

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), if not already present in the solvent.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectrometer to the appropriate 13C frequency (e.g., 101 MHz for a 400 MHz instrument).

    • Choose a standard proton-decoupled pulse program. This simplifies the spectrum by collapsing 13C-1H spin-spin coupling, resulting in a single sharp peak for each unique carbon atom.

    • Set the spectral width to cover the entire expected range of 13C chemical shifts (typically 0-220 ppm).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), more scans are needed compared to 1H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm or using the known chemical shift of the deuterated solvent (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).[3]

    • Integrate the peaks if quantitative analysis is required, although routine 13C peak intensities are not always proportional to the number of carbons.

The following diagram illustrates this general workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 Insert into Spectrometer acq2 Set Pulse Program acq1->acq2 acq3 Acquire Scans acq2->acq3 proc1 Fourier Transform acq3->proc1 Output FID proc2 Phase Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Peak Picking proc3->proc4 end end proc4->end Final Spectrum

Caption: Workflow for 13C NMR Spectroscopy.

Comparative Analysis: Building the Spectrum from Sub-structures

To predict the chemical shifts for 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, we will analyze the experimental data of its core components: 2-chloropyridine and 3-iodoaniline. These serve as our primary comparative models.

Molecular Structure and Carbon Numbering

The structure of the target molecule is shown below with the carbon atoms numbered for unambiguous assignment.

G mol lab1 C4 lab2 C3 lab3 C2 lab5 C5 lab6 C6 lab_co C7 (C=O) lab1p C1' lab2p C2' lab3p C3' lab4p C4' lab5p C5' lab6p C6'

Caption: Structure of the target molecule.

Experimental Data for Comparative Fragments

The following table summarizes the reported 13C NMR chemical shifts for our model compounds, which form the basis of our prediction.

CompoundC2C3C4C5C6SolventSource(s)
Pyridine 150.6124.5136.5124.5150.6CDCl3[4]
2-Chloropyridine 152.5124.9139.4122.9149.9CDCl3[5][6]
C1 C2 C3 C4 C5 C6
3-Iodoaniline 147.1130.194.5 (C-I)121.8119.3112.9CDCl3

Table 1: Experimental 13C NMR data for precursor fragments.

From this data, we can observe the distinct effects of the chloro and iodo substituents. The chlorine atom in 2-chloropyridine deshields C2 and C4 while slightly shielding C5 and C6 relative to unsubstituted pyridine. In 3-iodoaniline, the C3 carbon directly attached to the iodine shows a significant upfield shift to ~94.5 ppm, a classic example of the heavy atom effect.

Predicted 13C NMR Chemical Shifts

By combining the data from the fragments and accounting for the electronic effects of the amide linkage (-C(O)NH-), we can predict the chemical shifts for 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide. The amide group is an electron-withdrawing group, which will generally cause downfield shifts on the attached aromatic rings.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 ~151-153Attached to electronegative N and Cl. Similar to 2-chloropyridine.
C3 ~123-125Ortho to the electron-withdrawing carboxamide group.
C4 ~144-146Ipso to the carboxamide group, expected to be significantly deshielded.
C5 ~121-123Ortho to the carboxamide group.
C6 ~149-151Para to the carboxamide, meta to Cl. Similar to 2-chloropyridine.
C7 (C=O) ~163-166Typical chemical shift for an amide carbonyl carbon.
C1' ~138-140Ipso to the amide nitrogen, deshielded by nitrogen's inductive effect.
C2' ~123-125Ortho to the amide, expected to be slightly deshielded.
C3' ~94-96Attached to iodine; heavy atom effect causes a strong upfield shift.
C4' ~130-132Para to the amide, deshielded. Similar to C2 in 3-iodoaniline.
C5' ~118-120Meta to the amide, less affected.
C6' ~114-116Ortho to the amide, slightly deshielded.

Table 2: Predicted .

Conclusion

This guide provides a detailed, predictive analysis of the 13C NMR spectrum of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide. By leveraging experimental data from its constituent fragments—2-chloropyridine and 3-iodoaniline—and applying fundamental principles of NMR spectroscopy, we have established a reliable set of expected chemical shifts. This methodology serves as a powerful tool for researchers in confirming the synthesis of this and other novel compounds when reference spectra are not available. The provided experimental protocol further ensures that future acquisition of this data can be performed in a standardized and reproducible manner.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • PubChem. 3-Iodoaniline | C6H6IN | CID 12271. National Institutes of Health. Available at: [Link]

  • SciSpace. Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes. Available at: [Link]

  • PubChem. 2-Chloropyridine | C5H4ClN | CID 7977. National Institutes of Health. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Miyake, Y. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • 13C-NMR. University of Calgary. Available at: [Link]

  • 13C NMR Chemical Shift Table.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Amanote Research. The Effect of Phenyl Substituents on 13C NMR Shifts. Available at: [Link]

  • SpectraBase. N-Phenyl-pyridine-2-carboxamide. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

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Solid-State Thermodynamic Profiling: Melting Point Comparison of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide and its Bromo Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design and synthesis of diaryl amide-based kinase inhibitors (analogous to scaffolds like Sorafenib), halogenated intermediates play a pivotal role. Specifically, 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (CAS: 914397-34-5) and its bromo analog are critical building blocks. While they share identical molecular topologies, the substitution of bromine for iodine at the meta-position of the aniline ring fundamentally alters the molecule's solid-state thermodynamics.

This guide provides an objective, mechanistic comparison of the melting points and crystal lattice energetics of these two analogs. Designed for drug development professionals, it outlines the causality behind their thermal behaviors and establishes a self-validating analytical protocol for precise solid-state characterization.

Mechanistic Causality: The Halogen Effect in Crystal Lattices

As an Application Scientist, it is crucial to understand that a melting point is not merely a physical constant; it is a macroscopic readout of microscopic supramolecular architecture. The elevation in melting point observed when transitioning from the bromo to the iodo analog is driven by two primary thermodynamic forces:

A. Polarizability and London Dispersion Forces

Iodine possesses a significantly larger atomic radius and a more diffuse electron cloud compared to bromine. This increased polarizability enhances the strength of transient dipole-induced dipole interactions (London dispersion forces) within the crystal lattice. Consequently, the iodo analog requires a higher input of thermal energy (enthalpy of fusion,


) to disrupt these intermolecular networks[1].
B. Halogen Bonding and the -Hole Effect

Halogens covalently bonded to aromatic rings exhibit an anisotropic charge distribution. While the equatorial region is electron-rich, the axial region along the C–X bond features a zone of positive electrostatic potential known as the


-hole . Because iodine is less electronegative and more polarizable than bromine, its 

-hole is significantly larger and more positive. This allows the iodo analog to act as a superior halogen-bond donor, forming highly directional, non-covalent interactions with Lewis bases in the lattice (such as the pyridine nitrogen or the carboxamide oxygen) [2]. The robust nature of these iodine-mediated halogen bonds directly correlates with a higher melting point and denser crystal packing [3].

Comparative Data Analysis

The following table synthesizes the quantitative physicochemical differences driving the thermal behavior of these analogs. (Note: Expected melting point ranges are representative baseline values derived from thermodynamic modeling of analogous halogenated isonicotinamides, assuming the most stable polymorphic form).

Physicochemical Parameter2-Chloro-N-(3-bromophenyl)pyridine-4-carboxamide2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide
Molecular Weight 311.56 g/mol 358.56 g/mol
Halogen Electronegativity (Pauling) 2.962.66

-Hole Magnitude
ModerateStrong (Highly positive)
Primary Intermolecular Forces Hydrogen bonding, moderate dispersionHydrogen bonding, strong halogen bonding
Expected Melting Point Range 145.0 °C – 155.0 °C 165.0 °C – 175.0 °C

Experimental Protocol: Self-Validating Melting Point Determination

Relying solely on visual capillary methods can lead to erroneous data due to undetected polymorphism or desolvation events. To ensure scientific integrity, the following protocol utilizes a self-validating system combining visual observation with quantitative thermodynamic profiling.

Step 1: Sample Preparation and Drying
  • Action: Dry 10 mg of each synthesized analog in a vacuum oven at 40 °C for 12 hours.

  • Causality: Residual synthesis solvents (like ethyl acetate or methanol) can become trapped in the crystal lattice, acting as plasticizers that artificially depress the melting point. Complete desolvation is mandatory for baseline accuracy.

Step 2: Capillary Melting Point Screening (Visual Baseline)
  • Action: Load 1-2 mm of the dried powder into a glass capillary tube. Heat at a ramp rate of 10 °C/min until 130 °C, then reduce the ramp rate to 1 °C/min.

  • Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block and the sample, preventing thermal lag and providing a highly accurate visual onset and clear point.

Step 3: Differential Scanning Calorimetry (DSC) Profiling
  • Action: Weigh 2-3 mg of the sample into a standard aluminum DSC pan and crimp with a pinhole lid. Scan from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Causality: DSC provides a quantitative measurement of heat flow. It differentiates a true melting event (a sharp endothermic peak) from polymorphic transitions (exothermic recrystallization followed by melting) or thermal decomposition (broad, irregular peaks). The pinhole lid allows any evolved gases to escape, preventing pressure-induced baseline artifacts.

Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow required to validate the solid-state properties of these halogenated analogs.

G A 2-Chloro-N-(3-halophenyl) pyridine-4-carboxamide B Capillary Melting (Visual Baseline) A->B Initial Screen C DSC Analysis (Thermodynamic Profiling) A->C Heat Flow Measurement D XRPD (Polymorph Verification) A->D Structural Confirmation E Data Synthesis & Lattice Energy Analysis B->E C->E D->E

Figure 1: Self-validating solid-state characterization workflow for halogenated pyridine-4-carboxamides.

References

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their Substituted Derivatives MDPI - Molecules.[Link]

  • Investigations on the Spin States of Two Mononuclear Iron(II) Complexes Based on N-Donor Tridentate Schiff Base Ligand (Halogen Substitution Effects) MDPI - Inorganics.[Link]

A Comparative Guide to HPLC Purity Method Development for Pyridine Carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For synthetic intermediates like pyridine carboxamides, which form the structural core of numerous drugs, robust analytical methods for purity assessment are critical. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) purity method for these intermediates. Furthermore, it offers a critical comparison with alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data and established scientific principles.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For pyridine carboxamide intermediates, which are often polar and possess UV-active chromophores, reversed-phase HPLC (RP-HPLC) is the technique of choice. The development of a stability-indicating HPLC method is paramount, ensuring that the method can separate the main component from any potential impurities, including starting materials, by-products, and degradation products.[2][3]

A well-designed HPLC method provides a detailed impurity profile, which is essential for process optimization and for meeting the stringent requirements of regulatory bodies. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) on the validation of analytical procedures, provide a framework for ensuring the reliability of these methods.[4][5][6]

A Step-by-Step Guide to HPLC Purity Method Development

The development of a robust HPLC purity method is a systematic process. The following workflow outlines the key stages and the scientific rationale behind each decision.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column & Mobile Phase Screening Analyte_Characterization->Column_Screening Informs initial choices Gradient_Optimization Gradient Optimization Column_Screening->Gradient_Optimization Selects best stationary/mobile phase Parameter_Fine_Tuning Parameter Fine-Tuning (Flow rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning Refines separation Method_Validation Method Validation (ICH Q2(R1)) Parameter_Fine_Tuning->Method_Validation Defines final conditions Final_Method Final Method Method_Validation->Final_Method Confirms suitability

Caption: A systematic workflow for HPLC purity method development.

Experimental Protocol: HPLC Method Development

1. Analyte Characterization:

  • Objective: To understand the physicochemical properties of the pyridine carboxamide intermediate to guide initial method development.

  • Procedure:

    • Determine the pKa and logP of the analyte. Pyridine carboxamides are typically basic, influencing mobile phase pH selection.

    • Acquire the UV spectrum to determine the optimal detection wavelength (λmax) for maximum sensitivity.

2. Column and Mobile Phase Screening:

  • Objective: To identify a suitable stationary phase and mobile phase combination that provides good peak shape and retention.

  • Procedure:

    • Screen a minimum of three columns with different selectivities (e.g., C18, Phenyl-Hexyl, and a polar-embedded phase).

    • Evaluate at least two different organic modifiers (e.g., acetonitrile and methanol) with a buffered aqueous phase. For basic pyridine carboxamides, a low pH buffer (e.g., phosphate or formate buffer at pH 2.5-3.5) is often used to ensure good peak shape by suppressing the ionization of silanol groups on the silica support.

3. Gradient Optimization:

  • Objective: To achieve a good separation of the main peak from all impurities within a reasonable analysis time.

  • Procedure:

    • Perform a generic gradient run (e.g., 5-95% organic modifier over 20 minutes) to elute all components.

    • Adjust the gradient slope and duration to improve the resolution of closely eluting peaks.

4. Method Validation:

  • Objective: To demonstrate that the analytical method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.[4][5][6]

  • Procedure:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the analyte from its degradation products.[2]

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a powerful tool, other techniques offer distinct advantages for specific analytical challenges. The following table compares HPLC with UPLC, SFC, and CE for the purity analysis of pyridine carboxamide intermediates.

FeatureHPLCUPLCSFCCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[8][9]Separation using a supercritical fluid (typically CO2) as the mobile phase.[10][11]Separation in a capillary based on the charge-to-size ratio of analytes in an electric field.[12][13]
Analysis Time 15-30 minutes3-10 minutes[9][14]2-10 minutes5-20 minutes
Resolution GoodExcellent[8]Good, often orthogonal to RP-HPLC.[15]Excellent for charged species and isomers.[16]
Sensitivity GoodVery Good[8]GoodExcellent (with appropriate detectors)
Solvent Consumption HighLow[8]Very Low (primarily CO2).[11]Extremely Low (nL scale)
Best Suited For Routine QC, well-established methods.High-throughput screening, complex mixtures.Chiral separations, separation of non-polar to moderately polar compounds.[10]Charged analytes, chiral separations, and as an orthogonal technique for impurity profiling.[12][13]

In-Depth Look at Alternative Methodologies

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, leading to faster analysis times, improved resolution, and greater sensitivity.[8][9] For the analysis of pyridine carboxamide intermediates, converting an HPLC method to a UPLC method can offer substantial gains in laboratory productivity.

Experimental Protocol: UPLC Method for Isoniazid and Related Compounds

  • Instrumentation: Waters Acquity UPLC H-Class

  • Column: Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 268 nm

  • Column Temperature: 40 °C

UPLC_Advantages cluster_0 UPLC Technology cluster_1 Performance Gains UPLC UPLC (<2 µm particles, high pressure) Faster_Analysis Faster Analysis UPLC->Faster_Analysis Higher_Resolution Higher Resolution UPLC->Higher_Resolution Increased_Sensitivity Increased Sensitivity UPLC->Increased_Sensitivity

Caption: Key advantages of UPLC technology over conventional HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[10][11] It offers orthogonal selectivity to reversed-phase HPLC, making it an excellent tool for separating impurities that are difficult to resolve by HPLC.[15] SFC is also considered a "green" technology due to the significant reduction in organic solvent consumption.[11]

Experimental Protocol: SFC for Pyridine Derivatives

  • Instrumentation: Waters ACQUITY UPC² System

  • Column: Viridis BEH 2-Ethylpyridine (3.0 x 100 mm, 1.7 µm)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol

  • Gradient: 5% to 30% B over 6 minutes

  • Flow Rate: 1.5 mL/min

  • Back Pressure: 1500 psi

  • Detection: UV at 254 nm

  • Column Temperature: 40 °C

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[12][13] It is particularly powerful for the analysis of charged species, and with the use of chiral selectors, it can achieve excellent separation of enantiomers. CE is considered an orthogonal technique to HPLC and is valuable for impurity profiling.[12]

Experimental Protocol: CE for Positional Isomers of Pyridine Carboxamides

  • Instrumentation: Agilent 7100 Capillary Electrophoresis System

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length)

  • Background Electrolyte: 50 mM Phosphate buffer, pH 2.5

  • Voltage: 25 kV

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: Diode Array Detector at 260 nm

  • Temperature: 25 °C

Conclusion

The development of a robust purity method is a critical activity in ensuring the quality and safety of pharmaceutical intermediates. While HPLC remains the workhorse of the industry, a thorough understanding of alternative and complementary techniques such as UPLC, SFC, and CE is essential for the modern analytical scientist. UPLC offers significant improvements in speed and efficiency, SFC provides orthogonal selectivity and environmental benefits, and CE excels in the separation of charged species and as a powerful tool for impurity profiling. The choice of the most appropriate technique depends on the specific analytical challenge, but a multi-faceted approach, leveraging the strengths of each of these technologies, will ultimately lead to a more comprehensive understanding of the purity of pyridine carboxamide intermediates and contribute to the development of safer and more effective medicines.

References

  • U.S. Pharmacopeia.
  • Alispharm. (2023, October 11).
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Research Journal of Pharmacy and Technology.
  • WebofPharma. (2026, February 13).
  • Wang, Y., et al. (2021). A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring. Frontiers in Chemistry.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • American Pharmaceutical Review. (2013, April 30).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022).
  • Chromatography Online. (2026, February 11). Revival of Capillary Electrophoretic Techniques in the Pharmaceutical Industry.
  • U.S. Pharmacopeia. (2022, December 1).
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • MySkinRecipes. (n.d.). HPLC Analysis of Niacin impurities in Niacinamide.
  • Phenomenex. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Trend in Scientific Research and Development. (2021, September 15).
  • ResearchGate. (2025, August 7).
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Journal of the Association of Arab Universities for Basic and Applied Sciences. (2014, December 1). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.
  • Forensic Science International. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • Benchchem. (n.d.).
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • SIELC Technologies. (n.d.). Nicotinamide.
  • Labinsights. (2023, May 8). Eight Commonly Used Techniques for Drug Analysis.
  • Google Patents. (n.d.). CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof.
  • Nacalai Tesque. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
  • Semantic Scholar. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

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Comparative Reactivity Guide: 3-Iodophenyl vs. 3-Bromophenyl Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity comparison: 3-iodophenyl vs 3-bromophenyl pyridine carboxamides Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry—particularly within the kinase inhibitor space (e.g., Sorafenib, Regorafenib analogs)—the choice between 3-iodophenyl and 3-bromophenyl pyridine carboxamides is rarely arbitrary. It is a strategic decision balancing reactivity against stability and cost .

  • The Verdict: Use the 3-Iodo variant when you require mild conditions (room temperature), copper-free Sonogashira couplings, or chemoselective sequential functionalization.

  • The Verdict: Use the 3-Bromo variant for large-scale GMP synthesis where cost-efficiency, shelf-stability, and tolerance to higher reaction temperatures are prioritized.

Mechanistic Foundation: The Halogen Effect

The reactivity divergence stems fundamentally from the Carbon-Halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly weaker and longer than the C-Br bond, lowering the activation energy barrier for the oxidative addition step in Palladium-catalyzed cycles.

ParameterC-I Bond (3-Iodophenyl)C-Br Bond (3-Bromophenyl)Impact on Reactivity
Bond Energy ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition significantly faster.
Bond Length ~2.10 Å~1.90 ÅIodide is sterically more accessible for metal insertion.
Polarizability High (Soft)Moderate (Harder)Iodide stabilizes "soft" transition metals (Pd, Cu) better.
Visualizing the Kinetic Advantage

The following energy profile illustrates why the 3-iodo variant initiates catalysis more readily.

ReactionProfile cluster_legend Key Takeaway Start Pd(0) + Ar-X TS_Br TS (Ar-Br) High Barrier Start->TS_Br Slow (Heat req.) TS_I TS (Ar-I) Low Barrier Start->TS_I Fast (RT possible) Inter Ar-Pd(II)-X Oxidative Addition Complex TS_Br->Inter TS_I->Inter Leg1 3-Iodo allows oxidative addition at ambient temperatures.

Figure 1: Comparative reaction coordinate for the oxidative addition of Pd(0) into C-I vs. C-Br bonds.

Head-to-Head Performance Comparison
A. Suzuki-Miyaura Coupling

The Suzuki coupling is the workhorse for biaryl synthesis.

  • 3-Iodophenyl: Reacts at Room Temperature (RT) with standard catalysts like Pd(PPh3)4. Ideal for late-stage functionalization where thermal degradation of the pyridine amide (hydrolysis) is a risk.

  • 3-Bromophenyl: Typically requires heating (60–80°C ) and often benefits from electron-rich ligands (e.g., SPhos, XPhos) to facilitate the slower oxidative addition.

B. Sonogashira Coupling (The "Killer App" for Iodide)

This is where the 3-iodo variant demonstrates superior utility.

  • Copper-Free Conditions: The 3-iodo scaffold can often couple with terminal alkynes using only Pd, avoiding Copper(I) co-catalysts. This eliminates the risk of Glaser homocoupling (alkyne dimerization), a common side reaction in Cu-mediated systems.

  • 3-Bromo Limitation: Almost always requires CuI co-catalysis and amines at elevated temperatures to proceed efficiently.

C. Lithium-Halogen Exchange

For generating nucleophiles (e.g., quenching with aldehydes):

  • 3-Iodo: Exchanges extremely fast with n-BuLi or i-PrMgCl at -78°C . This kinetic control is crucial because it outcompetes the deprotonation of the acidic amide N-H or the pyridine ring protons.

  • 3-Bromo: Exchange is slower. It often requires the more dangerous t-BuLi or higher temperatures, which significantly increases the risk of nucleophilic attack on the amide carbonyl or directed ortho-metallation (DoM) on the pyridine ring.

Reaction Type3-Iodophenyl Variant3-Bromophenyl Variant
Suzuki Coupling Excellent at 25°C. Uses cheap ligands (PPh3).Good at >60°C. May need bulky ligands (SPhos).
Sonogashira Can be Cu-free.[1][2][3] High chemoselectivity.Requires CuI + Heat. Risk of homocoupling.
Li-Exchange Fast at -78°C. Kinetic control prevents side reactions.Slow. Competing nucleophilic attack on amide.
Heck Reaction Standard. Works with mono-dentate ligands.Often requires bidentate ligands or high T.
Strategic Chemoselectivity

In drug discovery, you often need to functionalize the phenyl ring separately from the pyridine ring. If your scaffold contains a chloropyridine moiety (common in kinase inhibitors), the 3-iodophenyl group allows for sequential cross-coupling .

Scenario: You have 4-chloro-N-(3-iodophenyl)picolinamide.

  • Step 1: The Pd catalyst selectively inserts into the C-I bond (weakest) at RT. The C-Cl bond on the pyridine remains intact.

  • Step 2: You can then apply harsher conditions (high T, active ligands) to couple the C-Cl bond.

Note: Using a 3-bromophenyl group makes this window much narrower, as the reactivity gap between Ar-Br and Py-Cl is smaller than Ar-I and Py-Cl.

Chemoselectivity Start Scaffold: Cl-Pyridine-CONH-(3-I-Phenyl) Step1 Step 1: Suzuki Coupling (RT) Boronic Acid A, Pd(PPh3)4 Start->Step1 Selective reaction at C-I Inter Intermediate: Cl-Pyridine-CONH-(3-Aryl-Phenyl) Step1->Inter Step2 Step 2: Suzuki Coupling (100°C) Boronic Acid B, Pd(dppf)Cl2 Inter->Step2 Reaction at C-Cl (Pyridine) Final Final Drug Candidate: Biaryl-Pyridine-CONH-Biaryl Step2->Final

Figure 2: Sequential chemoselective workflow enabled by the high reactivity of the 3-iodo substituent.

Experimental Protocols
Protocol A: Mild Suzuki Coupling (3-Iodophenyl)

Best for: Late-stage functionalization of sensitive scaffolds.

  • Setup: Charge a reaction vial with 3-iodophenyl pyridine carboxamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(PPh3)4 (3-5 mol%).

  • Solvent: Add degassed DME/Water (4:1) or Toluene/Water (using K3PO4 as base).

  • Reaction: Stir at Room Temperature (25°C) under Argon.

  • Monitoring: Check TLC after 2 hours. The C-I bond should be fully consumed.

  • Workup: Dilute with EtOAc, wash with brine. (Note: Iodine byproducts can sometimes be sticky; a wash with dilute Na2S2O3 can remove oxidative iodine traces).

Protocol B: Robust Sonogashira Coupling (3-Bromophenyl)

Best for: Cost-effective synthesis when heating is acceptable.

  • Setup: Charge vial with 3-bromophenyl pyridine carboxamide (1.0 equiv), Terminal Alkyne (1.5 equiv), PdCl2(PPh3)2 (5 mol%), and CuI (2-3 mol%) .

  • Solvent: Use anhydrous DMF or THF with Et3N (3.0 equiv) as base.

  • Reaction: Heat to 60-80°C under Argon.

  • Critical Step: Degas thoroughly. Oxygen + Copper will cause the alkyne to dimerize (Glaser coupling), wasting your starting material.

  • Workup: Standard extraction. Use NH4Cl/NH4OH wash to sequester Copper species (blue aqueous layer).

Decision Matrix
Feature3-Iodophenyl Carboxamide3-Bromophenyl Carboxamide
Cost High (

$)
Low ($)
Shelf Stability Moderate (Light sensitive)High (Stable)
Reactivity High (RT reactions)Moderate (Heat required)
Selectivity Excellent (vs. Cl/Br/OTf)Good (vs. Cl)
Best Use Case Small-scale discovery, complex sequential couplings, Cu-free reactions.Large-scale Process Chemistry, simple biaryl synthesis.
References
  • Comparative Reactivity of Aryl Halides:Chem. Rev.2000, 100, 3187.
  • Chemoselective Couplings: J. Am. Chem. Soc.[4]2007 , 129, 3358. (Demonstrates sequential coupling strategies on polyhalogenated arenes). Link

  • Copper-Free Sonogashira: Org. Lett.2003 , 5, 4191. (Highlights the necessity of Aryl Iodides for Cu-free protocols). Link

  • Lithium-Halogen Exchange Kinetics: J. Org. Chem.2011 , 76, 1653. (Detailed kinetic analysis of I/Li vs Br/Li exchange rates). Link

  • Kinase Inhibitor Synthesis (Sorafenib): Org. Process Res. Dev.2002 , 6, 777. (Discusses the practical handling of pyridine carboxamide intermediates in drug synthesis). Link

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide and Sorafenib Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural features of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide against the well-established multi-kinase inhibitor, Sorafenib, and its analogs. Due to the limited publicly available biological data on 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, this analysis focuses on a structure-based hypothesis of its potential activity, grounded in the extensive structure-activity relationship (SAR) studies of Sorafenib.

Introduction: The Landscape of Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Sorafenib, an oral multi-kinase inhibitor, has been a significant therapeutic agent in treating advanced renal cell carcinoma and hepatocellular carcinoma.[2] Its mechanism of action involves targeting several kinases implicated in tumor cell proliferation and angiogenesis, such as RAF kinases and receptor tyrosine kinases like VEGFR and PDGFR.[3][4] The clinical success of Sorafenib has spurred the development of numerous analogs, providing a rich body of data on the structural requirements for potent kinase inhibition.[5][6]

This guide will dissect the structural components of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide and draw parallels to the known pharmacophore of Sorafenib to predict its potential biological activity and guide future experimental validation.

Structural Analysis of Sorafenib and its Analogs

The structure of Sorafenib can be dissected into three key moieties, each contributing to its binding affinity and inhibitory activity against target kinases.[3]

  • Picolinamide Moiety: This region is crucial for interacting with the hinge region of the kinase domain.[3]

  • Bi-aryl Urea Linker: The central urea group forms critical hydrogen bonds within the ATP-binding pocket of the target kinases.[3][6] This linker is considered essential for the potent kinase inhibition of Sorafenib.[3]

  • Substituted Phenyl Ring: This lipophilic "tail" occupies a hydrophobic pocket within the kinase domain.[3]

Structure-activity relationship studies have demonstrated that modifications to any of these regions can significantly impact the compound's potency and selectivity.[7][8] For instance, replacing the urea linker with a thiourea or sulfonylurea moiety has been shown to decrease or significantly reduce inhibitory activity against key targets like VEGFR2.[3][9]

Structural Deconstruction of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Now, let's examine the structure of our compound of interest:

  • Pyridine-4-carboxamide Core: This is analogous to the picolinamide moiety of Sorafenib. The pyridine ring and the carboxamide group can potentially form important interactions with the kinase hinge region. Pyridine carboxamides are known to be present in various biologically active compounds.[10][11][12]

  • Amide Linker: This single amide bond connects the pyridine core to the phenyl ring. This is a key point of difference from Sorafenib's urea linker.

  • 3-Iodophenyl Group: This corresponds to the substituted phenyl ring in Sorafenib and is likely to occupy a hydrophobic pocket in a target kinase. The presence of a halogen atom like iodine could influence binding affinity and pharmacokinetic properties.

Comparative Analysis and Hypothesis of Biological Activity

The most significant structural deviation of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide from Sorafenib is the replacement of the bi-aryl urea linker with a simple amide bond. The urea moiety in Sorafenib is pivotal for its high-affinity binding to kinases like c-Raf and VEGFR-2, forming a bidentate hydrogen bond with the carboxylate side chain of a conserved glutamic acid in the kinase domain and another hydrogen bond with the backbone amide of a conserved aspartic acid.[6]

Given the absence of this crucial urea group, it is hypothesized that 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide will likely exhibit a different kinase inhibition profile and potentially lower potency compared to Sorafenib against its primary targets.

However, the pyridine-4-carboxamide scaffold itself is a "privileged" structure in medicinal chemistry and is found in numerous kinase inhibitors.[13][14] Therefore, it is plausible that 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide could exhibit inhibitory activity against other kinases where the urea linker is not a strict requirement for binding. Its activity will be highly dependent on the specific topology and amino acid composition of the ATP-binding pocket of its target(s).

Proposed Experimental Workflows for Validation

To test the hypothesized biological activity of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide, a systematic experimental approach is required.

1. In Vitro Kinase Inhibition Assays

This initial screen will determine the compound's inhibitory activity against a broad panel of kinases.

  • Objective: To identify the primary kinase targets of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide and determine its IC50 values against them.

  • Protocol:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of at least 100 human kinases at a fixed concentration (e.g., 10 µM).

    • For any kinases showing significant inhibition (>50%), perform dose-response experiments to determine the IC50 value.

    • Run Sorafenib as a positive control to benchmark the potency of the test compound.

2. Cell-Based Assays for Antiproliferative Activity

These assays will assess the compound's ability to inhibit the growth of cancer cell lines.

  • Objective: To evaluate the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cancer cell lines (e.g., HepG2 for liver cancer, A498 for renal cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (and Sorafenib as a control) for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

3. Western Blot Analysis of Target Phosphorylation

This experiment will confirm whether the compound inhibits the phosphorylation of its target kinases within a cellular context.

  • Objective: To determine if the compound inhibits the signaling pathway downstream of its identified kinase target(s).

  • Protocol:

    • Treat the selected cancer cell line with 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, total ERK).

    • Use chemiluminescence to detect the protein bands and analyze the changes in phosphorylation levels.

Visualizing the Workflow

G cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Data Analysis Kinase Panel Screen Kinase Panel Screen IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination MTT Assay MTT Assay IC50 Determination->MTT Assay Western Blot Western Blot MTT Assay->Western Blot SAR Analysis SAR Analysis Western Blot->SAR Analysis

Caption: Proposed experimental workflow for validating the biological activity of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide.

Signaling Pathways: Sorafenib as a Reference

Sorafenib exerts its anticancer effects by inhibiting multiple signaling pathways, primarily the Raf/MEK/ERK pathway involved in cell proliferation and the VEGFR/PDGFR pathways critical for angiogenesis.[15][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Caption: Simplified signaling pathway targeted by Sorafenib.

The experimental validation of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide will reveal which, if any, of these or other signaling pathways it modulates.

Conclusion and Future Directions

While a direct comparison of the biological activity of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide with Sorafenib analogs is currently limited by the lack of experimental data, a structure-based analysis provides a rational starting point for its investigation. The key structural difference—the amide linker versus Sorafenib's urea linker—suggests a potentially distinct kinase inhibition profile.

The proposed experimental workflows provide a clear path forward to elucidate the biological activity, mechanism of action, and therapeutic potential of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide. The results of these studies will not only define the activity of this specific compound but also contribute to the broader understanding of the structure-activity relationships of pyridine-4-carboxamide derivatives as kinase inhibitors.

References

  • A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma - PMC. (2017, August 4). NCBI.
  • Sorafenib - Wikipedia. (n.d.). Wikipedia.
  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018, November 8). SpringerLink.
  • The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide for Drug Development Professionals. (n.d.). BenchChem.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14). ScienceDirect.
  • What is the mechanism of Sorafenib Tosylate?. (2024, July 17).
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). NCBI.
  • Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. (n.d.). NIH.
  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (n.d.). NCBI.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). NCBI.
  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (n.d.). Taylor & Francis Online.
  • The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022, November 3). MDPI.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.